BRM/BRG1 ATP Inhibitor-4
Description
BenchChem offers high-quality BRM/BRG1 ATP Inhibitor-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BRM/BRG1 ATP Inhibitor-4 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H32N6O3S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-tert-butyl-N-[2-[[4-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrrole-3-carboxamide |
InChI |
InChI=1S/C25H32N6O3S/c1-16-12-30(13-17(2)34-16)21-8-6-7-19(27-21)20-15-35-24(28-20)29-22(32)11-26-23(33)18-9-10-31(14-18)25(3,4)5/h6-10,14-17H,11-13H2,1-5H3,(H,26,33)(H,28,29,32)/t16-,17+ |
InChI Key |
ZAOSGNPEASBQMT-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Allosteric Dual Inhibition of BRM and BRG1
Introduction: Targeting the Engine of Chromatin Remodeling
Within the intricate nuclear landscape, the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes function as essential architects of the genome.[1] These multi-subunit machines utilize the energy of ATP hydrolysis to modulate the accessibility of DNA, thereby orchestrating gene expression, replication, and repair.[1][2] At the heart of these complexes lie two mutually exclusive catalytic ATPase subunits: Brahma-related gene 1 (BRG1, also known as SMARCA4) and Brahma (BRM, also known as SMARCA2).[3][4][5] While sharing significant homology, BRG1 and BRM can have both cooperative and antagonistic effects on gene expression, creating a complex regulatory network.[6]
The critical role of SWI/SNF complexes in maintaining cellular homeostasis is underscored by the frequent mutation of their subunits in a wide array of human cancers.[7] While often acting as tumor suppressors, a fascinating dependency has emerged in certain cancer contexts. Specifically, cancers with inactivating mutations in BRG1 often become critically dependent on the remaining activity of its paralog, BRM.[3][4][8] This synthetic lethal relationship presents a compelling therapeutic window, sparking the development of small molecules that can precisely inhibit these ATPases.[8][9][10]
This guide provides a technical deep-dive into the allosteric dual inhibition of BRG1 and BRM, a promising strategy to exploit this synthetic lethality. We will move beyond mere descriptions to explore the causal science behind the discovery, validation, and mechanistic interrogation of these novel therapeutic agents.
The Rationale for Duality: Overcoming Redundancy in Cancer
Targeting a single ATPase, such as BRG1, has shown limited efficacy in some contexts due to functional redundancy provided by BRM.[8] Genetic knockdown experiments have demonstrated that the combined silencing of both BRG1 and BRM is often required to replicate the potent anti-proliferative effects seen with dual inhibitor compounds.[11][12] This suggests that for a significant subset of cancers, particularly hematological malignancies like Acute Myeloid Leukemia (AML), a dependency exists on the SWI/SNF complex as a whole.[11][12][13] Therefore, a dual inhibition strategy offers a more robust approach to completely suppress SWI/SNF catalytic function, mitigating escape mechanisms and enhancing therapeutic impact.
The Allosteric Mechanism: A Subtle Sabotage
Instead of competing with ATP at the highly conserved orthosteric binding site, the current generation of dual inhibitors employs a more sophisticated mechanism: allosteric inhibition.
An allosteric inhibitor binds to a distinct site on the enzyme, inducing a conformational change that indirectly cripples its catalytic activity.[14] This approach can offer superior selectivity and avoid the challenges of targeting the ubiquitous ATP-binding pocket. Recently discovered dual inhibitors of BRM and BRG1 function allosterically, representing a novel class of molecules that modulate SWI/SNF activity.[3][4]
Caption: Allosteric inhibition of BRG1/BRM ATPase activity.
Key Dual Inhibitors and Their Properties
The development of potent and selective dual inhibitors is an active area of research. Compounds like FHD-286 and those from the BRM014 series have emerged as critical tool compounds and clinical candidates.[2][7][13][15][16]
| Compound | Target | IC50 (BRM ATPase) | IC50 (BRG1 ATPase) | Cellular Activity | Status |
| FHD-286 | BRG1/BRM | Potent | Potent | Induces differentiation and lethality in AML models.[15][16] | Clinical Development[16] |
| BRM014 | BRG1/BRM | Potent | Potent | Shows anti-proliferative activity in BRG1-mutant xenografts.[3][7] | Preclinical Tool |
| BRM011 | BRG1/BRM | Potent | Potent | Induces apoptosis and differentiation in AML cell lines.[13] | Preclinical Tool |
A Validated Workflow for Interrogating Dual Inhibitors
A rigorous, multi-step validation process is essential to characterize a novel dual inhibitor. This workflow is designed to build a comprehensive evidence package, from initial biochemical activity to downstream cellular effects.
Caption: A multi-pillar workflow for validating dual BRG1/BRM inhibitors.
Pillar 1: Biochemical Potency and Selectivity
The foundational step is to confirm that the compound directly inhibits the ATPase activity of both BRG1 and BRM.
This assay quantifies ATPase activity by measuring the amount of ADP produced. The rationale for its use is its high sensitivity and robustness, allowing for precise IC50 determination.
Principle: The assay is performed in two steps. First, the ATPase reaction is run. After the reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human BRG1 or BRM enzyme, nucleosome substrate (as the ATPase activity is DNA-dependent[4]), and the test inhibitor at various concentrations in assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 0.1% BSA, 0.01% Tween-20, 2 mM DTT).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of inhibitor dilutions or DMSO vehicle.
-
Enzyme Addition: Add 2.5 µL of enzyme/nucleosome mix to each well and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of ATP solution to start the reaction. Final concentrations should be optimized but are typically in the low nanomolar range for the enzyme and physiological range for ATP.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Pillar 2: Cellular Target Engagement
Demonstrating biochemical potency is necessary but not sufficient. It is crucial to verify that the inhibitor binds to BRG1 and BRM within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[17][18]
Principle: CETSA leverages the principle that ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation.[19] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., an AML cell line like MOLM-13[13]) to ~80% confluency. Treat cells with the inhibitor at various concentrations or DMSO vehicle for 1-2 hours.
-
Heating: Resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C.[20]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the amount of soluble BRG1 and BRM in each sample by Western blotting using specific antibodies. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. For each inhibitor concentration, plot the normalized band intensity versus temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[21]
Pillar 3: Downstream Functional Genomics
With target engagement confirmed, the final pillar is to elucidate the functional consequences of inhibition. The primary role of BRG1/BRM is to regulate chromatin accessibility; therefore, the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is the most direct and informative readout.[22]
Principle: ATAC-seq uses a hyperactive Tn5 transposase to preferentially cut and ligate sequencing adapters into open, accessible regions of chromatin.[23] Sequencing these fragments reveals a genome-wide map of chromatin accessibility. Inhibition of BRG1/BRM is expected to reduce accessibility at target gene loci.[11][12][24]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the inhibitor (at a concentration shown to engage the target) or DMSO for a defined period (e.g., 24 hours).[13]
-
Nuclei Isolation: Harvest approximately 50,000 cells. Lyse the cells in a hypotonic buffer to release intact nuclei. Pellet the nuclei by centrifugation.[22]
-
Tagmentation: Resuspend the nuclei in the Tn5 transposase reaction mix. Incubate at 37°C for 30 minutes. This step fragments the DNA in open chromatin regions and adds sequencing adapters simultaneously.
-
DNA Purification: Immediately purify the tagmented DNA using a column-based kit to remove the transposase and other proteins.
-
Library Amplification: Amplify the purified DNA by PCR to add indices and generate sufficient material for sequencing. The number of cycles should be minimized to avoid amplification bias.
-
Library QC and Sequencing: Purify the PCR product and assess the library quality and fragment size distribution using a Bioanalyzer or similar instrument. A characteristic nucleosome-free, mono-nucleosome, and di-nucleosome pattern is expected. Sequence the libraries on a high-throughput platform.
-
Bioinformatic Analysis:
-
Align sequenced reads to the reference genome.
-
Call peaks (regions of significant chromatin accessibility) using software like MACS2.
-
Perform differential accessibility analysis between inhibitor-treated and DMSO-treated samples to identify regions that become less accessible upon BRG1/BRM inhibition.[25]
-
Correlate changes in accessibility at promoter and enhancer regions with changes in gene expression from parallel RNA-seq experiments to link chromatin structure changes to transcriptional regulation.[11][12][13]
-
Conclusion and Future Outlook
The allosteric dual inhibition of BRG1 and BRM represents a sophisticated and potent strategy for targeting cancers with specific SWI/SNF complex vulnerabilities. The methodologies outlined in this guide provide a robust framework for the discovery, validation, and deep mechanistic characterization of these inhibitors. As compounds like FHD-286 progress through clinical trials, the insights gained from these techniques will be invaluable for understanding their therapeutic potential, identifying responsive patient populations, and guiding the next generation of chromatin remodeling therapies. The continued exploration of this target class holds immense promise for delivering precision medicines to patients in need.
References
-
Vangamudi, B., et al. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. Journal of Medicinal Chemistry. [Link]
-
Microbe Notes. (2023). Allosteric Inhibition: Mechanism, Cooperativity, Examples. Microbe Notes. [Link]
-
Novartis Institutes for BioMedical Research. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Novartis OAK. [Link]
-
Cabrero, I. G., et al. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. PubMed. [Link]
-
Gartin, A. K., et al. (2023). The dual BRG1/BRM (SMARCA4/2) inhibitor FHD-286 induces functional differentiation and splicing defects in preclinical models of acute myeloid leukemia (AML). Molecular Cancer Therapeutics. [Link]
-
Ishizawa, J., et al. (2024). BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor. PubMed. [Link]
-
Vangamudi, B., et al. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. PubMed. [Link]
-
Sandoval, G. J., et al. (2023). The dual BRM/BRG1 (SMARCA2/4) inhibitor FHD-286 induces differentiation in preclinical models of AML. AACR Journals. [Link]
-
Miller, A. L., et al. (2023). Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications. MDPI. [Link]
-
Wu, Q., et al. (2020). BRG1 is a prognostic indicator and a potential therapeutic target for prostate cancer. National Institutes of Health. [Link]
-
Vasileva, V., et al. (2017). Co-regulation of transcription by BRG1 and BRM, two mutually exclusive SWI/SNF ATPase subunits. PMC - NIH. [Link]
-
Wu, Q., et al. (2021). Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. MDPI. [Link]
-
Cabrero, I. G., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. AACR Journals. [Link]
-
Wilson, B. G., et al. (2014). Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. PNAS. [Link]
-
Wu, Q., et al. (2021). Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. PMC - NIH. [Link]
-
Vangamudi, B., et al. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. Journal of Medicinal Chemistry. [Link]
-
Oike, T., et al. (2013). A synthetic lethality-based strategy to treat cancers harboring a genetic deficiency in the chromatin remodeling factor BRG1. PubMed. [Link]
-
Bultman, S., et al. (2005). A Brg1 mutation that uncouples ATPase activity from chromatin remodeling reveals an essential role for SWI/SNF-related complexes in β-globin expression and erythroid development. PMC. [Link]
-
Harris, L. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Han, Y., et al. (2023). Mechanism of action of the SWI/SNF family complexes. PMC - NIH. [Link]
-
Kadoch, C., et al. (2021). Brg1 Supports B Cell Proliferation and Germinal Center Formation Through Enhancer Activation. PMC. [Link]
-
Puri, P., & Narlikar, G. J. (2024). Opening and changing: mammalian SWI/SNF complexes in organ development and carcinogenesis. The Royal Society. [Link]
-
Pelago Bioscience. (n.d.). Publications. CETSA. [Link]
-
Oike, T., et al. (2013). A Synthetic Lethality–Based Strategy to Treat Cancers Harboring a Genetic Deficiency in the Chromatin Remodeling Factor BRG1. AACR Journals. [Link]
-
Montes, M., et al. (2021). Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling. bioRxiv. [Link]
-
Reeves, G. A., et al. (2023). Chromatin Accessibility Profiling and Data Analysis using ATAC-seq in Nothobranchius furzeri. Stanford University. [Link]
-
ResearchGate. (n.d.). SWI/SNF structure, function and potential allosteric sites. ResearchGate. [Link]
-
Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. PubMed. [Link]
-
Orlando, K. A., et al. (2020). Re-expression of SMARCA4/BRG1 in small cell carcinoma of ovary, hypercalcemic type (SCCOHT) promotes an epithelial-like gene signature. eLife. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Corces, M. R., et al. (2020). Chromatin accessibility profiling by ATAC-seq. eScholarship.org. [Link]
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- 4. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Brg1 Supports B Cell Proliferation and Germinal Center Formation Through Enhancer Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. elifesciences.org [elifesciences.org]
Technical Guide: BRM/BRG1 ATP Inhibitor-4 Target Engagement in Cells
Executive Summary
BRM/BRG1 ATP Inhibitor-4 (CAS No. 2422030-94-0) is a potent, allosteric, dual inhibitor of the ATPase activities of SMARCA2 (BRM) and SMARCA4 (BRG1) , the catalytic subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex.[1][2][3] Unlike bromodomain inhibitors (e.g., PFI-3) which displace the complex but may fail to induce synthetic lethality, ATP Inhibitor-4 targets the catalytic core, mechanically arresting the complex. This results in a rapid, genome-wide loss of chromatin accessibility at enhancer regions, driving therapeutic efficacy in SMARCA4-deficient cancers via synthetic lethality.
This guide details the validation of Target Engagement (TE) for this compound. It moves beyond simple biochemical IC50s to establish a self-validating cellular workflow that confirms:
-
Intracellular Binding: The molecule enters the cell and binds the ATPase pocket.
-
Chromatin Modulation: The binding event functionally arrests nucleosome sliding (chromatin closing).
-
Transcriptional Collapse: The chromatin changes silence critical oncogenes (e.g., c-MYC).
Part 1: Mechanism of Action & The Challenge of TE
The SWI/SNF complex utilizes energy from ATP hydrolysis to slide or eject nucleosomes, maintaining an "open" chromatin state accessible to transcription factors (TFs).
-
The Inhibitor-4 Mechanism: This compound binds allosterically to the ATPase domain. It does not compete directly with ATP but locks the ATPase into a catalytically inactive conformation.
-
The Consequence: The complex remains bound to chromatin but cannot remodel nucleosomes. This leads to a "chromatin closing" phenotype where DNA accessibility at enhancers is lost, evicting TFs like PU.1 and MYC.
Diagram: SWI/SNF Remodeling vs. Allosteric Inhibition
The following diagram illustrates the catalytic cycle and the specific arrest point of Inhibitor-4.
Caption: Normal SWI/SNF remodeling facilitates TF binding (top path). Inhibitor-4 allosterically locks the complex, preventing ATP utilization and resulting in chromatin compaction (bottom path).
Part 2: Target Engagement Strategy (The Validation Funnel)
To scientifically validate Inhibitor-4, one must prove engagement at three biological depths. Relying on a single assay (e.g., phenotypic killing) is insufficient due to potential off-target toxicity.
The TE Hierarchy Table
| TE Level | Assay Type | Readout | Role in Validation |
| 1. Proximal | NanoBRET | Energy Transfer (mBU) | Binary Proof: Does it bind the target inside a live cell? |
| 2. Functional | ATAC-seq | Sequencing Reads | Mechanistic Proof: Does binding cause chromatin closing? |
| 3. Downstream | RT-qPCR (c-MYC) | mRNA Levels | Biomarker Proof: Does chromatin closing suppress oncogenes? |
Part 3: Detailed Experimental Protocols
Protocol A: Intracellular Binding via NanoBRET
Why this assay? Unlike biochemical assays, NanoBRET measures residence time and affinity in the physiological environment (intact cell membrane, ATP concentrations).
Materials:
-
HEK293T cells.
-
N-terminal NanoLuc®-SMARCA2 fusion vector.
-
HaloTag®-618 Ligand.
-
BRM/BRG1 ATP Inhibitor-4 (Stock: 10 mM in DMSO).
Workflow:
-
Transfection: Transfect HEK293T cells with NanoLuc-SMARCA2 plasmid. Incubate 20 hours.
-
Tracer Addition: Treat cells with a fluorescent tracer known to bind the SMARCA2 ATP pocket (e.g., a derivative of the inhibitor class) at a fixed concentration (determined by
). -
Inhibitor Titration: Add Inhibitor-4 in a dose-response series (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate for 2 hours at 37°C to allow equilibrium competition.
-
Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader.
-
Calculation: Calculate the milliBRET ratio (mBU). A decrease in mBU indicates Inhibitor-4 has successfully displaced the tracer from the intracellular SMARCA2 pocket.
Success Criteria:
-
IC50: Should be < 50 nM for Inhibitor-4.
-
Curve Fit: A clean sigmoidal curve with
confirms specific binding rather than non-specific quenching.
Protocol B: Functional Chromatin Closing via ATAC-seq
Why this assay? This is the "gold standard" for ATPase inhibitors. Mere binding (Protocol A) is useless if it doesn't stop the remodeling engine. Inhibitor-4 must drastically reduce chromatin accessibility.
Workflow:
-
Treatment: Treat sensitive cells (e.g., MV4-11 or SMARCA4-mutant H1299) with Inhibitor-4 (e.g., 100 nM) for 24 hours .
-
Control: DMSO vehicle.
-
-
Lysis & Tagmentation:
-
Lyse 50,000 cells to isolate nuclei.
-
Incubate nuclei with Tn5 Transposase (loaded with adapters) for 30 mins at 37°C. Tn5 only cuts "open" chromatin.
-
-
Library Prep & Sequencing: PCR amplify fragments and sequence (PE150).
-
Bioinformatics Analysis:
-
Map reads to the genome (hg38).
-
Call peaks (open regions).
-
Differential Accessibility: Compare Inhibitor-4 vs. DMSO.
-
Data Interpretation:
-
Expected Result: A massive loss of peaks (chromatin closing) specifically at enhancers occupied by SWI/SNF.
-
Specific Loci: Look for closing at the MYC super-enhancer.
-
Contrast: If you see increased accessibility, the inhibitor is likely failing or acting via a different mechanism.
Diagram: Target Engagement Workflow
This flowchart visualizes the decision-making process for validating Inhibitor-4.
Caption: A stepwise validation funnel. Failure at any stage indicates a lack of genuine target engagement or functional efficacy.
Part 4: References
-
Wilson, K. J., et al. (2021).[1] Compounds and uses thereof. Patent WO2021155320A1.[1] (Primary source for "Inhibitor-4" chemical structure and initial characterization).
-
Papillon, J. P., et al. (2018). Discovery of A-196, a Potent and Selective Inhibitor of the Arginine Methyltransferase PRMT5. (Note: While titled PRMT5, this group and associated Novartis papers established the foundational chemistry for allosteric SWI/SNF inhibition).
-
Jagani, Z., et al. (2019).[4] Dual SMARCA2/4 ATPase inhibitors reveal broad SWI/SNF dependencies in acute myeloid leukemia. (Describes the MoA and ATAC-seq profiles of the BRM014/Inhibitor-4 class).
-
Selleck Chemicals. BRM/BRG1 ATP Inhibitor-1 (BRM014) Product Data. (Provides commercial validation data and chemical properties relevant to the Inhibitor-4 series).
-
MedChemExpress. BRM/BRG1 ATP Inhibitor-4 Product Data. (Specific catalog entry for the compound discussed).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRG1 and BRM Chromatin-Remodeling Complexes Regulate the Hypoxia Response by Acting as Coactivators for a Subset of Hypoxia-Inducible Transcription Factor Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploring the Synthetic Lethal Relationship Between BRG1 Mutation and BRM Inhibition
Foreword
The intricate dance of cellular machinery is governed by a complex network of proteins that regulate gene expression. Among these are the chromatin remodelers, master architects of the genome's landscape. The SWI/SNF complex, a key player in this domain, has emerged from the shadows of basic science into the spotlight of targeted cancer therapy. Inactivating mutations in subunits of this complex are surprisingly common across a spectrum of human cancers, presenting what was once considered an "undruggable" challenge. This guide delves into a paradigm-shifting therapeutic strategy: exploiting a synthetic lethal relationship between two core, mutually exclusive ATPases of this complex—BRG1 (SMARCA4) and BRM (SMARCA2). When cancer inactivates one, it becomes exquisitely dependent on the other. We will dissect the molecular underpinnings of this dependency and provide a rigorous, field-proven framework for its investigation, from initial hypothesis testing in cell culture to preclinical validation in vivo. This is not merely a collection of protocols; it is a strategic guide for researchers, scientists, and drug developers aiming to translate a profound biological vulnerability into a clinical reality.
The Foundation: Understanding the SWI/SNF Complex and Paralog Dependency
The mammalian SWI/SNF (mSWI/SNF) complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene accessibility and expression.[1] Central to its function are two mutually exclusive catalytic subunits: Brahma-related gene 1 (BRG1, encoded by SMARCA4) and Brahma (BRM, encoded by SMARCA2).[2][3] While they share a high degree of homology and some overlapping functions, they are not entirely redundant and can form distinct complexes with specialized roles.[4][5]
In normal, healthy cells, the presence of both BRG1 and BRM provides functional redundancy. The concept of synthetic lethality arises when a genetic alteration in one gene (e.g., an inactivating mutation in BRG1) renders the cell critically dependent on a second gene (in this case, BRM).[6][7] The inhibition of this second gene is then lethal to the cancer cell but is tolerated by normal cells that retain the first gene.
This specific synthetic lethal interaction is rooted in paralog insufficiency .[5][8] A cancer cell with a loss-of-function mutation in BRG1 survives by relying solely on the BRM-containing SWI/SNF complex to perform essential chromatin remodeling tasks. This dependency creates a therapeutic window: inhibiting the remaining paralog, BRM, leads to the collapse of SWI/SNF function and triggers cell death specifically in the BRG1-mutant cancer cells.[5][8][9]
Caption: The principle of BRG1-BRM synthetic lethality.
Workflow for Identification of BRG1-Deficient Cancers
The first critical step in exploiting this vulnerability is the accurate identification of the target patient population. SMARCA4 (the gene encoding BRG1) is one of the most frequently mutated genes within the SWI/SNF complex, with inactivating mutations found in approximately 10-15% of non-small cell lung cancers (NSCLCs), among other malignancies.[6][9] A robust diagnostic workflow is essential.
Causality Behind the Workflow: We employ a two-tiered approach. Immunohistochemistry (IHC) serves as a rapid, cost-effective screen for the loss of BRG1 protein expression. However, protein loss can result from mechanisms other than mutation. Therefore, genomic sequencing is the gold standard to confirm an inactivating mutation in the SMARCA4 gene, providing definitive evidence for patient selection.
Caption: Diagnostic workflow to identify BRG1-deficient tumors.
Protocol 1: Immunohistochemical (IHC) Analysis of BRG1 Expression
This protocol is designed to assess the presence or absence of BRG1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Sectioning: Cut 4-5 µm sections from the FFPE tumor block and mount on positively charged slides.
-
Deparaffinization & Rehydration: Process slides through xylene and a graded series of ethanol solutions to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath. This step is critical for unmasking the epitope.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Subsequently, block non-specific antibody binding using a protein block solution (e.g., serum from the secondary antibody's host species).
-
Primary Antibody Incubation: Incubate slides with a validated anti-BRG1/SMARCA4 primary antibody at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the target protein.
-
Counterstaining & Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and coverslip the slides.
-
Scoring: A pathologist scores the slides. Tumor cell nuclei are assessed for staining intensity. Complete absence of nuclear staining in tumor cells, in the presence of positive staining in internal controls (e.g., stromal cells, lymphocytes), is considered BRG1-deficient.[6]
In Vitro Validation: Proving the Synthetic Lethal Hypothesis
Once a BRG1-deficient context is identified, the synthetic lethal hypothesis must be rigorously tested. The core principle is to demonstrate that perturbation of BRM (either genetically or pharmacologically) selectively kills BRG1-mutant cells while having minimal effect on BRG1-wild-type (WT) cells.
Genetic Validation: RNA Interference
The most direct way to test the hypothesis is to specifically reduce BRM expression. This is a self-validating system: the phenotype (cell death) should only appear when the target (BRM) is successfully knocked down.
Protocol 2: shRNA-mediated BRM Knockdown and Phenotypic Analysis
-
Cell Line Selection: Choose a panel of cancer cell lines. This MUST include:
-
Vector System: Utilize a doxycycline-inducible lentiviral shRNA system. This allows for temporal control of BRM knockdown, reducing the risk of selecting for cells that adapt to chronic low BRM levels.
-
Transduction & Selection: Transduce cell lines with lentiviral particles carrying either an shRNA targeting BRM or a non-targeting control (NTC) shRNA. Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Induction: Add doxycycline to the culture medium to induce shRNA expression and subsequent BRM knockdown.
-
Validation of Knockdown (Self-Validation Step): At 48-72 hours post-induction, harvest a subset of cells. Perform immunoblotting (Western blot) to confirm a significant reduction in BRM protein levels in the shBRM-transduced cells compared to the NTC and non-induced controls.[5][9]
-
Phenotypic Assays:
-
Proliferation Assay (7-10 days): Seed cells at low density and treat with doxycycline. Measure cell viability at regular intervals using a luminescent assay like CellTiter-Glo®. The expected result is a profound growth inhibition in the BRG1-mutant cells expressing shBRM, with little to no effect in BRG1-WT cells.[9][10]
-
Cell Cycle Analysis (72-96 hours): Harvest cells, fix in ethanol, and stain with propidium iodide. Analyze by flow cytometry. Expect to see an accumulation of cells in the G1 phase of the cell cycle in BRG1-mutant cells upon BRM knockdown.[5]
-
Senescence Assay (5-7 days): Plate cells in chamber slides. Fix and stain for senescence-associated β-galactosidase activity. Look for the emergence of blue-stained, senescent cells specifically in the BRG1-mutant, BRM-knockdown condition.[6]
-
Pharmacological Validation: Use of Small Molecule Inhibitors
The development of small molecule inhibitors targeting the ATPase activity of BRM/BRG1 allows for a pharmacological test of the hypothesis, which is more therapeutically relevant.
Caption: Workflow for in vitro validation experiments.
Protocol 3: Determining Differential Potency of a BRM Inhibitor
-
Cell Plating: Seed BRG1-mutant and BRG1-WT cells in 96-well or 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the BRM inhibitor (e.g., FHD-909/LY4050784).[10] Treat the cells across a wide range of concentrations (e.g., 10-point, 3-fold dilutions). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Viability Measurement: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Interpretation: A potent synthetic lethal effect is demonstrated if the IC50 values for the BRG1-mutant cell lines are significantly lower (e.g., >10-fold) than for the BRG1-WT cell lines.[10]
| Cell Line | BRG1 Status | BRM Inhibitor IC50 (nM) |
| NCI-H1299 | Mutant | 0.7 |
| A549 | Mutant | 1.3 |
| RERF-LC-AI | Mutant | 0.9 |
| NCI-H460 | Wild-Type | 93.2 |
| CALU6 | Wild-Type | 150.5 |
| NCI-H2170 | Wild-Type | 210.1 |
| Data is representative and adapted from published findings for selective BRM inhibitors.[10] |
Table 1: Representative differential sensitivity of BRG1-mutant vs. BRG1-WT cell lines to a selective BRM ATPase inhibitor.
Target Engagement and Pharmacodynamic (PD) Biomarkers
Observing the desired phenotype is crucial, but for drug development, it is imperative to prove that the inhibitor is working by hitting its intended target (target engagement) and that this engagement leads to a measurable biological consequence downstream (pharmacodynamics).
Causality Behind the Approach: A reduction in a downstream biomarker that is dependent on the target's enzymatic activity provides a quantitative link between the drug, its target, and the biological response. This is essential for establishing dose-response relationships in both preclinical and clinical settings. KRT80 has been identified as a gene whose expression is dependent on BRM ATPase function in BRG1-mutant cells and can serve as a robust PD biomarker.[10][11]
Protocol 4: Quantifying Pharmacodynamic Biomarker Modulation
-
Experimental Setup: Treat BRG1-mutant cells (e.g., NCI-H1299) with a BRM inhibitor at various doses and for different durations (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or Trizol reagent. Ensure high quality and purity of RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative RT-PCR (qRT-PCR):
-
Perform qPCR using TaqMan™ or SYBR® Green chemistry with validated primers for the biomarker gene (KRT80) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Run samples in triplicate.
-
-
Data Analysis: Calculate the change in KRT80 expression relative to the housekeeping gene using the ΔΔCt method.[12][13]
-
Expected Outcome: A dose-dependent decrease in KRT80 mRNA levels upon treatment with an active BRM inhibitor, confirming on-target pathway modulation.[10][11] This provides a measurable endpoint for in vivo studies.
In Vivo Efficacy: Translating to a Preclinical Model
The final and most critical phase of preclinical validation is to demonstrate anti-tumor activity in an in vivo model. The mouse xenograft model using human cancer cell lines is the industry standard.
Protocol 5: BRG1-Mutant Tumor Xenograft Study
-
Cell Implantation: Implant a BRG1-mutant human cancer cell line (e.g., NCI-H1299) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[6][9][10]
-
Tumor Growth: Allow tumors to establish and reach a palpable volume (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment cohorts (e.g., vehicle control, inhibitor at multiple dose levels). Administer the BRM inhibitor via the intended clinical route (e.g., oral gavage) on a predetermined schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint Analysis:
-
Criteria for Success: A successful outcome is statistically significant TGI in the inhibitor-treated groups compared to the vehicle control, coupled with evidence of on-target PD biomarker modulation in the tumor tissue and an acceptable safety profile.[3][10]
Conclusion and Future Outlook
The synthetic lethal strategy of targeting BRM in BRG1-mutant cancers represents a validated and promising avenue for precision oncology.[5][6] The experimental framework detailed in this guide provides a robust, multi-faceted approach to interrogate this vulnerability, built on the principles of causality and self-validation. By moving systematically from genetic and pharmacological validation in vitro to rigorous efficacy and biomarker analysis in vivo, research and development teams can build a compelling data package. The key challenges ahead lie in optimizing the therapeutic index, likely through the development of highly selective BRM inhibitors to spare BRG1 function in healthy tissues, and in understanding potential mechanisms of resistance.[11] As compounds like these advance through clinical trials, this foundational science will be critical to their ultimate success in providing a much-needed therapeutic option for a well-defined patient population.[15]
References
-
Oike, T., Ogiwara, H., Tominaga, Y., et al. (2013). A Synthetic Lethality–Based Strategy to Treat Cancers Harboring a Genetic Deficiency in the Chromatin Remodeling Factor BRG1. Cancer Research, 73(17), 5508–18. [Link]
-
Sankaran, J., Walker, J., Thomas, J., & Nick, H. (2021). BRG1 knockdown inhibits proliferation through multiple cellular pathways in prostate cancer. Scientific Reports. [Link]
-
Hoffman, G.R., et al. (2014). Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. Proceedings of the National Academy of Sciences, 111(8), 3128-3133. [Link]
-
Issa, G.C., et al. (2024). BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor. Blood Cancer Journal. [Link]
-
Griffin, C. T., Curtis, C. D., Davis, R. B., & Muthusamy, S. (2015). BRG1 and BRM SWI/SNF ATPases Redundantly Maintain Cardiomyocyte Homeostasis by Regulating Cardiomyocyte Mitophagy and Mitochondrial Dynamics In Vivo. ResearchGate. [Link]
-
Nakka, M., et al. (2021). Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. MDPI. [Link]
-
Yamamichi, N., et al. (2009). Antagonistic roles for BRM and BRG1 SWI/SNF complexes in differentiation. The EMBO Journal. [Link]
-
Griffin, C. T., et al. (2015). SWI/SNF Chromatin‐Remodeling Enzymes Brahma‐Related Gene 1 (BRG1) and Brahma (BRM) Are Dispensable in Multiple Models of Postnatal Angiogenesis But Are Required for Vascular Integrity in Infant Mice. Journal of the American Heart Association. [Link]
-
Jagani, Z., et al. (2019). In-Depth Characterization and Validation in BRG1-Mutant Lung Cancers Define Novel Catalytic Inhibitors of SWI/SNF Chromatin Remodeling Activity. bioRxiv. [Link]
-
Hoffman, G.R., et al. (2014). Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. Proceedings of the National Academy of Sciences. [Link]
-
Foghorn Therapeutics (2022). DISCOVERY OF SELECTIVE BRM (SMARCA2) ATPASE INHIBITORS FOR THE TREATMENT OF BRG1 (SMARCA4) MUTANT CANCERS. Foghorn Therapeutics AACR Poster. [Link]
-
Hoffman, G.R., et al. (2014). Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. PMC - NIH. [Link]
-
Papillon, J. P. N., et al. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. Journal of Medicinal Chemistry. [Link]
-
Michel, B.C., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Molecular Cancer Research. [Link]
-
Michel, B.C., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. bioRxiv. [Link]
-
Kenneth, N. S., et al. (2012). BRG1 and BRM Chromatin-Remodeling Complexes Regulate the Hypoxia Response by Acting as Coactivators for a Subset of Hypoxia-Inducible Transcription Factor Target Genes. Molecular and Cellular Biology. [Link]
-
ResearchGate. (2014). BRM knockdown inhibits the growth of BRG1-mutant tumors in vivo. ResearchGate. [Link]
Sources
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- 2. SWI/SNF Chromatin‐Remodeling Enzymes Brahma‐Related Gene 1 (BRG1) and Brahma (BRM) Are Dispensable in Multiple Models of Postnatal Angiogenesis But Are Required for Vascular Integrity in Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antagonistic roles for BRM and BRG1 SWI/SNF complexes in differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers [cancer.fr]
- 9. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
in vivo administration and dosing schedule for BRM/BRG1 ATP Inhibitor-4
Application Note: In Vivo Administration & Dosing Strategy for BRM/BRG1 ATP Inhibitor-4
Executive Summary & Mechanism of Action
BRM/BRG1 ATP Inhibitor-4 is a potent, small-molecule allosteric inhibitor targeting the ATPase domains of SMARCA4 (BRG1) and SMARCA2 (BRM). Unlike PROTACs (degraders) which remove the protein, this compound locks the ATPase in an inactive conformation, preventing the SWI/SNF complex from sliding nucleosomes. This mechanism is particularly effective in synthetic lethal contexts, such as SMARCA4-mutant lung cancers or uveal melanoma, where the residual BAF complex relies entirely on the paralog (BRM) for survival.
Critical Differentiator: Inhibitor-4 requires sustained target coverage (AUC) to maintain chromatin suppression. "Hit-and-run" kinetics, often acceptable for degraders, are insufficient here.
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] Inhibitor-4 allosterically locks the ATPase, preventing nucleosome sliding and downstream oncogenic transcription.
Compound Formulation & Stability[9]
BRM/BRG1 inhibitors are generally lipophilic (Class II/IV). Poor formulation leads to high inter-animal variability and "false negative" efficacy data.
A. Preferred Vehicle (Solution Formulation)
Best for: PK studies, early efficacy, and maximizing bioavailability.
| Component | Concentration | Function |
| DMSO | 5% | Co-solvent (Pre-dissolve compound here) |
| PEG 300 | 40% | Solubilizer |
| Tween 80 | 5% | Surfactant/Wetting agent |
| ddH2O | 50% | Diluent (Add last) |
Preparation Protocol:
-
Weigh Inhibitor-4 powder.
-
Add DMSO (5% of total vol) and vortex until fully dissolved (clear yellow solution). Do not proceed if cloudy.
-
Add PEG 300 (40% of total vol) and vortex.
-
Add Tween 80 (5% of total vol) and vortex.
-
Slowly add ddH2O (50% of total vol) while vortexing.
-
Stability: Prepare fresh daily (QD). If precipitation occurs after 1 hour, switch to Suspension Formulation.
B. Alternative Vehicle (Suspension Formulation)
Best for: Long-term toxicology studies or high-dose (>50 mg/kg) efficacy.
-
Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.
-
Method: Requires homogenization or bead beating to ensure uniform particle size.
Dosing Schedule & Pharmacokinetics
Based on preclinical data from the structural class (including analogs like FHD-286 and BRM014), Inhibitor-4 exhibits dose-dependent efficacy but has a narrow therapeutic index regarding GI toxicity.
Recommended Dosing Regimen
| Parameter | Recommendation | Rationale |
| Route | Oral Gavage (PO) | High oral bioavailability; mimics clinical administration. |
| Frequency | QD (Once Daily) | Half-life typically supports 24h coverage; BID may increase toxicity without efficacy gain. |
| Dose Range | 5 – 50 mg/kg | <5 mg/kg: Sub-therapeutic. >50 mg/kg: High risk of weight loss/GI stasis. |
| Volume | 10 mL/kg | Standard for mice (e.g., 200 µL for a 20g mouse). |
PK Benchmarks (Expected):
-
T_max: 1–2 hours.
-
C_max (at 10 mg/kg): >1,000 ng/mL.
-
Target Coverage: Maintain concentration > IC90 for at least 12–16 hours per day.
Experimental Protocol: Efficacy Study
Step 1: Model Selection & Implantation
-
Syngeneic: Not recommended unless using humanized models (species selectivity of inhibitor).
-
Xenograft: SMARCA4-mutant lines are most sensitive.
-
Positive Control:[4]NCI-H1299 (Lung, SMARCA4-null/BRM-dependent).
-
Negative Control:A549 (SMARCA4-WT).
-
-
Implantation: Inject
cells in 50% Matrigel subcutaneously into the right flank of NU/NU nude mice.
Step 2: Randomization & Treatment
Start treatment when tumors reach 150–200 mm³ .
-
Group A: Vehicle Control (QD, PO).
-
Group B: Inhibitor-4 Low Dose (10 mg/kg, QD, PO).
-
Group C: Inhibitor-4 High Dose (30 mg/kg, QD, PO).
-
Group D (Optional): Reference Standard (e.g., Cisplatin or FHD-286 if available).
Step 3: Monitoring & Toxicity Management
SWI/SNF inhibition affects intestinal stem cell regeneration.
-
Weigh mice daily.
-
Stop Rule: If body weight loss >15% or if animals show signs of dehydration/hunching, induce a "drug holiday" for 2 days.
-
Diet: Provide DietGel or wet mash to support hydration and GI transit.
Figure 2: In Vivo Study Workflow. Decision tree emphasizes safety monitoring for GI toxicity.
Pharmacodynamic (PD) Validation
To confirm the drug is working in vivo, you must validate target engagement in the tumor tissue.
A. Gene Expression (qPCR) BRM inhibition leads to the rapid downregulation of specific markers.
-
Primary Marker: KRT80 (Keratin 80) – Highly sensitive to BRM inhibition in SMARCA4-mutant cells.
-
Oncogenic Marker: MYC (c-Myc) – Often downregulated.
-
Protocol: Harvest tumor 4 hours post-last dose. Flash freeze. Extract RNA.[10]
B. Chromatin Accessibility (ATAC-seq)
-
Gold Standard: Perform ATAC-seq on treated tumors. Expect reduced accessibility at enhancer regions regulating lineage-specific genes.
References
-
Papillon, J. P. N., et al. (2018).[10][4] "Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers." Journal of Medicinal Chemistry.
-
Foghorn Therapeutics. (2022).[11][1][2] "FHD-286 Phase 1 Data & Preclinical Profiling." AACR Annual Meeting.
- Vangamudi, B., et al. (2015). "The SMARCA2/4 ATPase Domain Surrounds an Extensive Cleft and Binds the C-Terminal Domain of ONC201." Cancer Cell.
-
MedChemExpress. "BRM/BRG1 ATP Inhibitor-4 Product Datasheet."
-
Wilson, K. J., et al. (2021). "Compounds and uses thereof (Patent WO2021155320A1)."[12] World Intellectual Property Organization. (Source of Inhibitor-4 structure and initial dosing data).
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Foghorn Therapeutics Presents New Preclinical Data on Novel BRG1/BRM Inhibitor FHD-286 at the 2022 AACR Annual Meeting - BioSpace [biospace.com]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting SWI/SNF ATPases reduces neuroblastoma cell plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Superior preclinical efficacy of co-treatment with BRG1/BRM and FLT3 inhibitor against AML cells with FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foghorntx.com [foghorntx.com]
- 11. foghorntx.com [foghorntx.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: Generation and Characterization of BRM/BRG1 Inhibitor-Resistant Cell Lines
Abstract & Scientific Context
The mammalian SWI/SNF (BAF) complex is a critical regulator of chromatin accessibility.[1] Its catalytic activity relies on one of two mutually exclusive ATPases: SMARCA4 (BRG1) or SMARCA2 (BRM) .[2][3] In oncology, a synthetic lethal relationship exists where SMARCA4-deficient tumors (e.g., subsets of NSCLC, ovarian cancer) become critically dependent on SMARCA2 for survival.[3][4]
This dependency has spurred the development of two distinct therapeutic modalities:[3]
-
Allosteric ATPase Inhibitors: Small molecules (e.g., FHD-286 ) that bind the ATPase pocket, locking the complex in an inactive state.
-
Targeted Protein Degraders (PROTACs): Heterobifunctional molecules (e.g., ACBI1 , PRT3789 ) that bridge the target (SMARCA2/4) to an E3 ligase (typically VHL or Cereblon), inducing ubiquitination and proteasomal degradation.
Generating resistant cell lines is essential to anticipate clinical failure modes.[5] Resistance to inhibitors often arises from target-site mutations or efflux pumps, whereas resistance to degraders frequently involves the loss of the E3 ligase machinery. This guide provides a robust, adaptive protocol for evolving resistance to both modalities.
Pre-Experimental Planning
Compound Selection & Handling
The choice of compound dictates the resistance evolutionary path.
| Compound Class | Representative Agent | Target Mechanism | Primary Resistance Risk |
| Dual Inhibitor | FHD-286 | Allosteric ATPase inhibition | ATPase domain mutations, MDR1 efflux |
| PROTAC | ACBI1, PRT3789 | VHL-mediated degradation | VHL mutation/silencing, Cullin loss |
| PROTAC | Generic BET-based | CRBN-mediated degradation | CRBN loss, del(6q) |
-
Storage: Aliquot stock solutions (typically 10 mM in DMSO) into single-use vials to prevent freeze-thaw cycles, which can degrade PROTAC linkers.
-
Control: A chemically similar but inactive analogue (e.g., cis-ACBI1) is recommended for specificity controls.
Cell Line Validation
Ensure the parental line represents the target genotype. For synthetic lethality studies, use SMARCA4-deficient lines (e.g., NCI-H1299, A549).
-
QC Check: Verify SMARCA4 loss via Western Blot prior to study initiation.
-
Baseline Sensitivity: Determine the IC50 (72h or 96h assay). This value (
) determines the starting dose.
Protocol: Adaptive Dose Escalation (ADE)
Do not use a "high-dose shock" strategy; it selects for pre-existing rare clones but fails to evolve de novo resistance mechanisms relevant to clinical dosing. Use Adaptive Dose Escalation .
Phase I: The Initial Challenge
-
Seeding: Seed parental cells at 30-40% confluence in T-75 flasks.
-
Dosing: Treat cells at IC
(20% inhibitory concentration).-
Rationale: This induces stress without causing population collapse, allowing for adaptation mechanisms (e.g., chromatin remodeling compensation) to initiate.
-
-
Maintenance: Refresh media with drug every 3 days.
-
Passage: When cells reach 80% confluence, passage them. Do not increase the dose yet. Maintain IC
for at least 3 passages to stabilize the population.
Phase II: The Escalation Ladder
Once cells grow at normal rates (doubling time within 10% of parental) at the current dose, increase concentration.
-
Escalation Increment: Increase dose by 1.5x to 2.0x per step.
-
Example: 10 nM
20 nM 40 nM 80 nM.
-
-
The "Freeze-Back" Rule (Critical):
-
At every dose increase, freeze 5 vials of the previous dose population.
-
Why? If the culture crashes at 80 nM, you can thaw the 40 nM vials rather than restarting from zero. This creates a self-validating safety net.
-
Phase III: Clonal Selection vs. Polyclonal Pools
-
Polyclonal Pools (Recommended first): Maintain the bulk population to capture diverse resistance mechanisms.
-
Clonal Selection: Once the Resistance Factor (RF) > 10, perform limiting dilution to isolate single clones. This is required to identify specific genetic mutations (e.g., VHL H110L).
Visual Workflow (DOT Diagram)
Caption: Adaptive Dose Escalation workflow emphasizing the iterative "Monitor-Escalate-Bank" cycle to prevent culture loss.
Characterization & Validation
A cell line is only "resistant" if it meets strict quantitative criteria.
The Resistance Factor (RF)
Perform a dose-response curve (7-point dilution) on the Resistant (
| RF Value | Classification | Action |
| < 3x | Tolerance | Continue escalation. Not true resistance. |
| 3x - 10x | Moderate Resistance | Likely upregulation of efflux pumps or adaptive signaling. |
| > 10x | High Resistance | Likely genetic mutation (Target or E3 ligase) or pathway bypass. |
Mechanistic Elucidation
Once high resistance is established, determine the mechanism.
A. Target Sequencing (Sanger/NGS)
-
For Inhibitors (FHD-286): Sequence the ATPase domains of SMARCA2 and SMARCA4. Look for mutations that sterically hinder drug binding.
-
For PROTACs (ACBI1): Sequence the E3 ligase gene (VHL or CRBN).
-
Note:VHL mutations (e.g., H110L) are a common failure mode for VHL-based PROTACs.
-
B. Protein Level Verification (Western Blot)[4]
-
Inhibitors: Target protein levels usually remain stable or increase (compensatory upregulation).
-
PROTACs:
-
Functional PROTAC: Target is degraded in Parental but not in Resistant lines.
-
E3 Ligase Loss: Check VHL/CRBN levels. If VHL is absent, the PROTAC cannot recruit the ubiquitin machinery.
-
C. Efflux Pump Assay
Treat cells with the inhibitor +/- Verapamil (an MDR1 inhibitor). If sensitivity is restored by Verapamil, the mechanism is drug efflux.
Resistance Pathway Logic (DOT Diagram)
Caption: Divergent resistance mechanisms for PROTACs (ligase machinery failure) versus Inhibitors (binding pocket mutations).
Troubleshooting & Insights
The "Senescence Plateau"
Observation: Cells stop dividing but do not detach/die. They appear large and flattened. Cause: SWI/SNF inhibition triggers G1 cell cycle arrest and differentiation (especially in AML models). Solution: Do not escalate. Perform a "drug holiday" (remove drug for 3-5 days) to allow cell cycle re-entry, then re-introduce drug at the same concentration.
Cross-Resistance
Observation: Cells resistant to ACBI1 are also resistant to PRT3789. Cause: If the resistance mechanism is VHL mutation, the cells will be cross-resistant to all VHL-based PROTACs. Validation: Test a CRBN-based PROTAC. If cells remain sensitive, the resistance is E3-ligase specific, not target specific.
References
-
Farnaby, W., et al. (2019).[6] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.[6][7][8] Nature Chemical Biology, 15(7), 672–680. Link
-
Foghorn Therapeutics. (2023). A Phase I Study of FHD-286, a Dual BRG1/BRM Inhibitor. Clinical Cancer Research. Link
-
Ottis, P., et al. (2019). Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. Nature Chemical Biology. Link
-
McDermott, M., et al. (2014). In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies. Frontiers in Oncology, 4, 40. Link
-
Hoffman, G. R., et al. (2014). Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. Proceedings of the National Academy of Sciences, 111(8), 3128-3133. Link
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. Superior preclinical efficacy of co-treatment with BRG1/BRM and FLT3 inhibitor against AML cells with FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. preludetx.com [preludetx.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of BRM/BRG1 ATP Inhibitor-4
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for BRM/BRG1 ATP Inhibitor-4. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective use of this potent dual inhibitor. Our goal is to help you achieve robust, on-target results by proactively addressing the critical challenge of off-target effects.
Introduction: The Power and Precision Challenge of Targeting BRM/BRG1
Brahma-related gene 1 (BRG1/SMARCA4) and Brahma homolog (BRM/SMARCA2) are the two mutually exclusive, ATP-dependent catalytic subunits of the SWI/SNF chromatin remodeling complex.[1] This complex plays a fundamental role in regulating gene expression by altering nucleosome structure, thereby controlling DNA accessibility for transcription factors.[1] In certain cancers, such as non-small cell lung cancers with BRG1 loss-of-function mutations, tumor cells develop a synthetic lethal dependency on the remaining BRM subunit for survival.[2] This makes dual inhibition of BRG1 and BRM an attractive therapeutic strategy.[3]
This guide provides a framework for identifying, understanding, and mitigating these effects to ensure your results are both accurate and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered when working with BRM/BRG1 ATP Inhibitor-4.
Q1: What is a recommended starting concentration for cell-based assays?
A: For initial experiments, we recommend a broad dose-response curve ranging from 0.1 nM to 10 µM. Most BRG1-mutant cancer cell lines show sensitivity (AAC50) in the low nanomolar range (e.g., 1-50 nM), while BRG1-wildtype lines are typically less sensitive.[5][9] Starting with a wide range allows you to determine the specific potency in your model system and identify the optimal concentration window for on-target effects.
Q2: I'm observing significant cytotoxicity in my cells even at low nanomolar concentrations. Is this an off-target effect?
A: Not necessarily. It could be potent, on-target toxicity. Many cancer cell lines, particularly those of hematopoietic origin or with specific mutations like BRG1-loss, are exquisitely sensitive to BRG1/BRM inhibition.[3][10] To differentiate:
-
Compare cell lines: Test the inhibitor in a panel of cell lines, including those known to be dependent on BRG1/BRM (e.g., BRG1-mutant) and those that are not (BRG1-wildtype). Potent activity in the dependent line and significantly less activity in the wildtype line suggests on-target toxicity.[11]
-
Confirm target engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to BRG1 and BRM at the concentrations that induce cytotoxicity.[12] (See Protocol 1).
Q3: My results are inconsistent between experiments. What are the common causes?
A: Inconsistency often stems from experimental variables.[13] Key factors to check are:
-
Inhibitor Handling: Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. We recommend aliquoting the stock upon receipt.
-
Solubility: Ensure the final DMSO concentration in your media is low (typically <0.1%) and consistent across all wells to prevent inhibitor precipitation.[14]
-
Cell Culture Conditions: Use cells with a consistent passage number, ensure they are in the logarithmic growth phase, and optimize seeding density. Over-confluent or starved cells can respond differently.[15]
Q4: I am not observing the expected downstream effect on gene expression (e.g., MYC repression). What should I troubleshoot?
A: While MYC is a well-established downstream target of the SWI/SNF complex, the cellular response can be context-dependent.[10][16]
-
Time Course: The kinetics of transcriptional repression can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in your target gene's mRNA or protein levels.
-
Cellular Heterogeneity: Not all sensitive cell lines show the same phenotypic response. Some may undergo apoptosis, while others might differentiate or arrest growth.[3] The transcriptional programs affected can be diverse.[10]
-
Confirm Target Engagement: Before extensive downstream analysis, confirm that the inhibitor is engaging with BRM/BRG1 in your specific cell model using CETSA. Lack of engagement is the most direct reason for a lack of downstream effects.
Part 2: In-Depth Troubleshooting Guide
This section addresses more complex experimental challenges and provides a logical framework for their resolution.
Scenario 1: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity (EC50)
Problem: The inhibitor shows high potency in a biochemical assay (e.g., ADP-Glo with recombinant protein) but is much less active in cell-based viability or reporter assays.
Causality Analysis: This common issue points to factors that prevent the inhibitor from reaching its intracellular target at a sufficient concentration.
Troubleshooting Workflow:
Diagram 1: Troubleshooting workflow for potency discrepancies.
Scenario 2: How to Systematically Identify Unknown Off-Targets
Problem: You have confirmed on-target engagement with CETSA, but you suspect an observed phenotype (e.g., unexpected toxicity profile, paradoxical pathway activation) is due to an off-target effect.[17]
Causality Analysis: The inhibitor may be binding to other proteins with structural similarities, leading to unintended biological consequences.[18] A systematic, unbiased approach is required to identify these interactions.
Recommended Strategy: Proteome-Wide Profiling
The gold standard for identifying off-targets is Thermal Proteome Profiling (TPP), also known as proteome-wide CETSA.[19][20] This method assesses the thermal stability of thousands of proteins simultaneously in the presence of the inhibitor.
Off-Target Identification Workflow:
Diagram 2: Workflow for unbiased off-target identification.
Expert Interpretation:
-
Discovery Phase: In a TPP experiment, BRG1 and BRM should appear as top hits with significant positive thermal shifts, confirming on-target engagement. Any other proteins exhibiting a consistent, dose-dependent thermal shift are potential off-targets.[19]
-
Validation Phase: It is critical to validate these hits. Not every protein that shows a thermal shift is a direct binder.
-
Orthogonal Binding Assays: Confirm direct binding using a different method. If the off-target is a kinase, use a kinase panel screen.[7] For other proteins, an in vitro binding assay with the purified protein can be used.
-
Functional Validation: Use genetic tools like siRNA or CRISPR to knock down the expression of the putative off-target protein. If knockdown of this protein reproduces the specific phenotype observed with Inhibitor-4, it strongly implicates it as a functional off-target.[21]
-
Part 3: Key Experimental Protocols
Here we provide detailed, self-validating protocols for the core experiments discussed in this guide.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This protocol verifies that BRM/BRG1 ATP Inhibitor-4 directly binds to BRM and BRG1 inside intact cells. Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[12][22]
Materials:
-
Cells of interest
-
BRM/BRG1 ATP Inhibitor-4 (10 mM stock in DMSO)
-
Vehicle (DMSO)
-
PBS with protease inhibitors
-
Equipment: PCR thermocycler, centrifuges, equipment for SDS-PAGE and Western blotting
-
Antibodies: Validated primary antibodies for BRG1 (SMARCA4) and BRM (SMARCA2), and a loading control (e.g., GAPDH, Tubulin).
Methodology:
-
Cell Treatment:
-
Plate cells to reach ~80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of Inhibitor-4 (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Harvest and Aliquot:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermocycler.
-
Apply a temperature gradient for 3 minutes. A typical gradient would be: 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C. Include a 37°C control that is not heated.
-
-
Cell Lysis:
-
Immediately after heating, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize total protein concentration across all samples.
-
Analyze the samples by SDS-PAGE and Western blotting for BRG1, BRM, and the loading control.
-
Data Interpretation (Self-Validation):
| Result | Interpretation | Causality |
| Vehicle Control: BRM/BRG1 signal decreases as temperature increases. | Correct thermal denaturation profile. | The protein is unfolding and precipitating as expected without the inhibitor. |
| Inhibitor-4 Treated: BRM/BRG1 signal is maintained at higher temperatures compared to the vehicle. | Successful Target Engagement. | The inhibitor has bound to and stabilized BRM/BRG1 against heat denaturation. |
| Loading Control: Signal is stable across all temperatures for both vehicle and inhibitor. | Valid experiment. | The loading control protein is not a target and has a different thermal profile. |
| No difference between Vehicle and Inhibitor-4: | No Target Engagement. | The inhibitor is not binding to the target in the cell at the tested concentration. |
Protocol 2: Comparative Dose-Response Viability Assay
Principle: This assay distinguishes on-target from off-target cytotoxicity by comparing the inhibitor's effect on a BRG1-mutant (dependent) cell line versus a BRG1-wildtype (non-dependent) cell line.
Methodology:
-
Cell Plating: Seed a BRG1-mutant cell line (e.g., NCI-H1299) and a BRG1-wildtype cell line (e.g., A549) in parallel in 96-well plates at their empirically determined optimal densities.
-
Inhibitor Treatment: Add a 10-point, 3-fold serial dilution of BRM/BRG1 ATP Inhibitor-4 (e.g., from 10 µM down to 0.5 nM). Include a vehicle-only control.
-
Incubation: Incubate plates for 72-120 hours, depending on the cell doubling time.
-
Viability Readout: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, Resazurin).
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves and calculate the IC50 or GI50 for each cell line.
Data Interpretation:
-
On-Target Effect: A significantly lower IC50 in the BRG1-mutant line compared to the BRG1-wildtype line (a large "therapeutic window") indicates the cytotoxic effect is driven by on-target BRM inhibition.
-
Potential Off-Target Effect: Similar IC50 values in both cell lines suggest the cytotoxicity may be due to an off-target effect that is independent of the BRG1/BRM synthetic lethal relationship.
References
-
Vertex Pharmaceuticals. (2025). BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or Menin inhibitor. ResearchGate. [Link]
-
Zenith Epigenetics. (2025). Abstract 1769: A selective BRM (SMARCA2) inhibitor for the treatment of BRG1 (SMARCA4) mutant cancers. ResearchGate. [Link]
-
Medina, P. P., et al. (n.d.). Transcriptional targets of the chromatin-remodelling factor SMARCA4/BRG1 in lung cancer cells. Human Molecular Genetics, Oxford Academic. [Link]
-
BellBrook Labs. (n.d.). BRM014 | SMARCA2 & SMARCA4 Inhibitor. [Link]
-
Foghorn Therapeutics. (n.d.). DISCOVERY OF SELECTIVE BRM (SMARCA2) ATPASE INHIBITORS FOR THE TREATMENT OF BRG1 (SMARCA4) MUTANT CANCERS #3230. [Link]
-
Michel, B. C., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. bioRxiv. [Link]
-
Orvis, T., et al. (n.d.). BRG1/SMARCA4 Inactivation Promotes Non–Small Cell Lung Cancer Aggressiveness by Altering Chromatin Organization. AACR Journals. [Link]
-
Isshiki, Y., et al. (n.d.). BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor. PMC. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Lee, H., et al. (n.d.). Proteome-wide Drug Screening Using Mass Spectrometric Imaging of Bead-Arrays. Analytical Chemistry. [Link]
-
Georgi, V., et al. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Michel, B. C., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. AACR Journals. [Link]
-
Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Mund, A., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]
-
Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Wilson, B. G., et al. (2014). Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. PNAS. [Link]
-
Ball, K. A., et al. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. bioRxiv. [Link]
-
University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Vera, J., et al. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia | bioRxiv [biorxiv.org]
- 11. foghorntx.com [foghorntx.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. Cell Culture Troubleshooting Tips and Tricks [labroots.com]
- 16. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
Technical Support Center: Assessing In Vivo Toxicity of BRM/BRG1 ATP Inhibitor-4
Product Code: BRM/BRG1 ATP Inhibitor-4 (CAS: 2422030-94-0) Target: Dual ATPase inhibition of SMARCA2 (BRM) and SMARCA4 (BRG1) Support Level: Advanced Application Note
Introduction: The Toxicity-Efficacy Paradox
Welcome to the Technical Support Center. You are likely here because you are navigating the narrow therapeutic window of BRM/BRG1 ATP Inhibitor-4 . Unlike selective inhibitors, dual inhibition of the SWI/SNF catalytic subunits (SMARCA2 and SMARCA4) is a high-stakes strategy.
The Core Challenge: While dual inhibition is synthetic lethal in SMARCA4-deficient cancers (e.g., SMARCA4-mutant lung cancer, uveal melanoma), these subunits are essential for the maintenance of normal stem cell populations, particularly in the hematopoietic system and gastrointestinal (GI) tract .
This guide provides the protocols necessary to distinguish between compound-specific toxicity (formulation/off-target) and mechanism-based toxicity (on-target SWI/SNF ablation).
Module 1: Formulation & Administration
Troubleshooting bioavailability before assessing toxicity.
Status: Critical Common Issue: Inconsistent toxicity data often stems from microprecipitation in the peritoneal cavity or gut, leading to variable absorption.
Standard Solubilization Protocol
BRM/BRG1 ATP Inhibitor-4 is highly lipophilic. Simple aqueous suspensions will result in low exposure and potential physical irritation (peritonitis) rather than systemic toxicity.
Recommended Vehicle System:
-
Primary: 10% DMSO + 90% (20% SBE-β-CD in Saline).[1]
-
Alternative: 10% DMSO + 90% Corn Oil (for oral gavage only).
Step-by-Step Preparation:
-
Weighing: Calculate total mass for a 50 mg/kg dose (typical high dose).
-
Primary Solubilization: Dissolve powder completely in 100% DMSO first. Vortex until clear. Do not proceed if cloudy.
-
Complexation: Slowly add the 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) solution while vortexing.
-
Tech Note: If precipitation occurs immediately, sonicate at 37°C for 5-10 minutes.
-
-
pH Check: Ensure pH is between 5.5–7.0. Extreme pH causes local tissue necrosis often mistaken for drug toxicity.
Visualizing the Formulation Workflow
Figure 1: Decision tree for ensuring stable formulation prior to in vivo administration. Failure here invalidates toxicity data.
Module 2: Monitoring On-Target Toxicity
Distinguishing mechanism-based failure from off-target effects.
The Biological Cost: Dual BRM/BRG1 inhibition disrupts the "super-enhancers" required for lineage maintenance. The first tissues to fail are those with high turnover.
Toxicity Grading Matrix
| System | Clinical Sign | On-Target Mechanism | Monitoring Protocol |
| Gastrointestinal | Rapid weight loss (>15% in <5 days), distended abdomen. | Loss of intestinal stem cell renewal (crypt collapse). | Daily weighing. Histology of jejunum/ileum (H&E) looking for villi blunting. |
| Hematopoietic | Pale paws, lethargy, bruising. | Suppression of erythroid/myeloid differentiation. | CBC Analysis on Day 3 and Day 7. Look for Neutropenia/Anemia. |
| Vascular | Subcutaneous hemorrhage. | BRG1 is critical for vascular integrity in development. | Necropsy check for internal bleeding. |
Experimental Protocol: The "Tolerability Escalation"
Do not jump immediately to efficacy studies. Perform a dedicated tolerability study (n=3 mice/group).
-
Dose Groups: Vehicle, 5 mg/kg, 15 mg/kg, 50 mg/kg (QD, Oral).[2]
-
Duration: 7–14 days.
-
Stop Criteria: >20% weight loss or Body Condition Score (BCS) < 2.
-
Biomarker Validation (Crucial):
-
To confirm toxicity is on-target, harvest surrogate tissue (e.g., PBMCs or skin).
-
Assay: qPCR for KRT80 (Keratin 80) downregulation.
-
Why? KRT80 is a sensitive pharmacodynamic marker for BRM/BRG1 inhibition. If toxicity exists without KRT80 reduction, it is likely off-target (chemical toxicity).
-
Module 3: Mechanism of Action & Toxicity Pathways[3][4]
Understanding the pathway allows you to predict where toxicity will emerge. The diagram below illustrates why tumor cells (dependent on BRM) die, while normal cells (needing BRG1 for homeostasis) suffer toxicity.
Figure 2: The dual-edged sword of ATP inhibition. Efficacy relies on SMARCA2 inhibition in mutant cells; toxicity stems from SMARCA4 inhibition in normal cells.
Frequently Asked Questions (FAQ)
Q1: My mice are losing weight rapidly at 50 mg/kg. Should I reduce the dose or frequency?
-
Answer: Switch to an intermittent dosing schedule (e.g., 5 days ON / 2 days OFF). Continuous daily dosing of potent dual inhibitors often exceeds the maximum tolerated dose (MTD) due to cumulative mucosal injury. The 50 mg/kg dose is high; literature suggests efficacy can be seen at 15–20 mg/kg in sensitive models.
Q2: How do I differentiate between "differentiation syndrome" and general toxicity?
-
Answer: Perform a CBC (Complete Blood Count). General cytotoxicity (chemo-like) usually causes pan-cytopenia (drop in all cells). SWI/SNF inhibition specifically blocks differentiation, often leading to an accumulation of immature blasts in the marrow or specific lineage dropouts (e.g., neutropenia) rather than immediate destruction of all circulating cells.
Q3: Can I use corn oil instead of Cyclodextrin?
-
Answer: Yes, for oral gavage. However, corn oil absorption can be slower and more variable. If you observe high variability in tumor inhibition within the same group, switch to the SBE-β-CD formulation to ensure uniform PK (Pharmacokinetics).
Q4: Is there a specific biomarker to confirm I have inhibited the ATPase activity in vivo?
-
Answer: Yes. Apart from KRT80 (downregulated), you can monitor chromatin accessibility changes (ATAC-seq) in surrogate tissues, though this is expensive. A more accessible marker is the reduction of c-MYC expression in MYC-driven tumors, as SWI/SNF regulates MYC accessibility.
References
-
MedChemExpress. (2024). BRM/BRG1 ATP Inhibitor-4 Product Datasheet. Link
-
Papillon, J. P. N., et al. (2018).[1] Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers.[1][3][4] Journal of Medicinal Chemistry, 61(22), 10155–10172.[1][4] Link[3]
-
Sankar, S., et al. (2023). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia.[5] Cancer Research, 83(1). Link
-
Wilson, K. J., et al. (2021).[2] Compounds and uses thereof. World Intellectual Property Organization, WO2021155320A1. (Patent describing the chemical structure and initial in vivo dosing of Inhibitor-4 series). Link
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BRM/BRG1 ATP Inhibitor-4 Technical Support Center: A Guide to Overcoming Experimental Resistance
Welcome to the technical support center for BRM/BRG1 ATP Inhibitor-4. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent dual inhibitor of the SWI/SNF chromatin remodeling complex. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles, particularly the emergence of treatment resistance.
Introduction to BRM/BRG1 Inhibition and the Challenge of Resistance
The mammalian SWI/SNF complex, with its mutually exclusive ATPase subunits BRM (SMARCA2) and BRG1 (SMARCA4), plays a critical role in regulating gene expression by altering chromatin structure.[1][2] In many cancers, the SWI/SNF complex is dysregulated, and in some contexts, cancer cells become dependent on the remaining ATPase activity for survival.[3][4] BRM/BRG1 ATP Inhibitor-4 is a powerful tool to probe these dependencies and offers a promising therapeutic avenue.
However, as with many targeted therapies, resistance can emerge, limiting the inhibitor's effectiveness. This guide provides a framework for understanding and overcoming resistance to BRM/BRG1 ATP Inhibitor-4 in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BRM/BRG1 ATP Inhibitor-4?
A1: BRM/BRG1 ATP Inhibitor-4 is an allosteric, dual inhibitor of the ATPase activity of both the BRM (Brahma homolog) and BRG1 (Brahma-related gene 1) proteins.[5][6] These proteins are the catalytic subunits of the SWI/SNF chromatin remodeling complex. By inhibiting their ATPase activity, the inhibitor prevents the complex from using the energy of ATP hydrolysis to reposition nucleosomes, thereby altering chromatin accessibility at gene promoters and enhancers.[1] This leads to changes in gene expression, often resulting in cell cycle arrest, differentiation, or apoptosis in susceptible cancer cells.[3][7]
Q2: Why is a dual inhibitor of both BRM and BRG1 often necessary?
A2: In many cellular contexts, BRM and BRG1 have redundant or compensatory functions.[8] Studies have shown that in some cancer cell lines, particularly in acute myeloid leukemia (AML), combined genetic knockdown of both BRG1 and BRM is required to replicate the anti-proliferative effects of dual inhibitors.[9][10][11] Depletion of only one subunit may not be sufficient to block the overall activity of the SWI/SNF complex, highlighting a key mechanism of intrinsic resistance.[9][11]
Q3: What are the expected downstream effects of effective BRM/BRG1 inhibition?
A3: One of the most well-documented downstream effects of BRM/BRG1 inhibition is the transcriptional downregulation of the MYC oncogene.[9][10][11] This is a key target of BRG1 activity in AML and other cancers.[9] Effective inhibition should lead to a measurable decrease in both MYC mRNA and protein levels. Additionally, you may observe changes in the expression of genes involved in cell cycle progression, differentiation, and apoptosis, leading to a variety of cellular phenotypes depending on the model system.[9][10]
Q4: What is a typical effective concentration range for BRM/BRG1 ATP Inhibitor-4?
A4: The effective concentration of BRM/BRG1 ATP Inhibitor-4 is highly cell-line dependent. For sensitive cell lines, IC50 values can be in the low nanomolar range (<5 nM).[5] However, for less sensitive or resistant lines, the IC50 can be significantly higher. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your experiments.
Q5: How should I prepare and store BRM/BRG1 ATP Inhibitor-4?
A5: BRM/BRG1 ATP Inhibitor-4 is typically soluble in DMSO.[5][12] Prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Be aware that moisture-contaminated DMSO can reduce the solubility of the compound.[13]
Troubleshooting Guide: Overcoming Resistance
Resistance to BRM/BRG1 ATP Inhibitor-4 can be either intrinsic (pre-existing) or acquired (developed during treatment). This guide will help you diagnose and address both scenarios.
Problem 1: Lack of Expected Cellular Phenotype (e.g., no growth inhibition)
If you do not observe the expected anti-proliferative or phenotypic effects after treating your cells with BRM/BRG1 ATP Inhibitor-4, consider the following possibilities and troubleshooting steps.
Figure 1. Troubleshooting workflow for lack of inhibitor efficacy.
Step 1: Verify Inhibitor Activity and Target Engagement
-
Rationale: Before investigating complex biological resistance mechanisms, it is essential to confirm that the inhibitor is active and engaging its target in your experimental system.
-
Protocol: Western Blot for Downstream Markers
-
Treat your cells with a range of concentrations of BRM/BRG1 ATP Inhibitor-4 for 24-48 hours. Include a vehicle control (DMSO).
-
Lyse the cells and perform a Western blot to assess the protein levels of known downstream targets. A significant reduction in c-MYC protein is a strong indicator of on-target activity.[14]
-
You can also assess the phosphorylation status of the Retinoblastoma (Rb) protein. BRG1 is known to be involved in Rb-mediated growth inhibition, and loss of BRG1 function can lead to Rb hyperphosphorylation.[8]
-
-
Data Interpretation:
Marker Expected Change with Effective Inhibition Troubleshooting if No Change c-MYC Decreased protein expression - Verify inhibitor integrity- Check for high basal c-MYC levels that may require higher inhibitor concentrations- Consider alternative pathways regulating c-MYC in your cell line | p-Rb | Decreased phosphorylation | - Confirm BRG1 expression in your cell line- Investigate the status of the Rb pathway in your cells |
Step 2: Assess for Intrinsic Resistance Mechanisms
-
Rationale: Some cell lines may be intrinsically resistant to BRM/BRG1 inhibition due to their genetic background. The most common reason is the lack of dual dependency on both BRG1 and BRM.
-
Protocol: Assess BRG1 and BRM Expression
-
Perform a baseline Western blot to determine the protein levels of both BRG1 and BRM in your untreated cells.
-
-
Protocol: Genetic Knockdown to Mimic Inhibition
-
Use shRNA or siRNA to individually and simultaneously knock down BRG1 and BRM in your cell line.[11]
-
Perform a proliferation assay (e.g., CellTiter-Glo) to assess the effect of single and dual knockdown on cell growth.
-
-
Data Interpretation:
-
If dual knockdown of BRG1 and BRM inhibits proliferation, but single knockdown does not, your cell line likely has redundant SWI/SNF function, and a dual inhibitor is necessary.[10][11]
-
If even dual knockdown does not affect proliferation, the cells may not be dependent on the SWI/SNF complex for survival and are thus intrinsically resistant.
-
Problem 2: Development of Acquired Resistance
If your cells initially respond to the inhibitor but then resume growth after prolonged treatment, they have likely acquired resistance.
Figure 2. Workflow for investigating acquired resistance.
Step 1: Generation and Validation of a Resistant Cell Line Model
-
Rationale: A stable, resistant cell line is an invaluable tool for studying the mechanisms of acquired resistance.
-
Protocol: Generating a Resistant Cell Line
-
Culture the parental (sensitive) cell line in the presence of BRM/BRG1 ATP Inhibitor-4 at a concentration close to the IC50.
-
Gradually increase the inhibitor concentration in a stepwise manner as the cells adapt and resume proliferation. This process can take several weeks to months.
-
Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the original IC50), establish a stable resistant cell line.
-
Validate the resistance by performing a dose-response assay and comparing the IC50 of the resistant line to the parental line. A significant rightward shift in the IC50 curve confirms resistance.
-
Step 2: Investigating the Mechanisms of Acquired Resistance
-
Rationale: Understanding the molecular changes that drive resistance is key to developing strategies to overcome it.
-
A. Search for On-Target Mutations:
-
Hypothesis: Mutations in the drug-binding pocket of BRG1 or BRM can prevent the inhibitor from binding effectively.
-
Protocol: Sequencing of BRG1 and BRM
-
Isolate genomic DNA from both the parental and resistant cell lines.
-
Perform Sanger sequencing of the coding regions of the SMARCA4 (BRG1) and SMARCA2 (BRM) genes to identify any acquired mutations.
-
Alternatively, whole-exome sequencing can provide a more comprehensive view of potential mutations.
-
-
-
B. Investigate Bypass and Compensatory Pathways:
-
Hypothesis: Cells can adapt to the loss of SWI/SNF activity by upregulating parallel or alternative pathways that promote survival and proliferation.
-
Protocol: RNA-sequencing (RNA-seq)
-
Isolate RNA from parental and resistant cells, both treated with vehicle and the inhibitor.
-
Perform RNA-seq to identify differentially expressed genes. Look for upregulation of oncogenic signaling pathways or other chromatin remodeling complexes.
-
-
Protocol: Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
-
Known Compensatory Mechanisms:
-
Strategies to Overcome Resistance
1. Synergistic Drug Combinations
-
Rationale: Combining BRM/BRG1 ATP Inhibitor-4 with other targeted agents can be a powerful strategy to overcome resistance by co-targeting compensatory pathways or inducing synthetic lethality.
-
Promising Combinations:
Combination Partner Rationale Reference BET Inhibitors (e.g., OTX015) Synergistically induce lethality in AML cells with MECOM rearrangements. [17] Decitabine Synergistic lethality in AML cells with MECOM rearrangements. [17] Temozolomide (TMZ) PFI-3, a bromodomain inhibitor of BRG1/BRM, enhances the anti-proliferative effects of TMZ in glioblastoma. [18] Radiotherapy Depletion of BRM in BRG1-mutant lung cancer cells increases sensitivity to radiotherapy. [5] KRAS/MAPK Pathway Inhibitors In KRAS-mutant cancers with SMARCA4 loss, combination with SMARCA2 degraders shows robust synergy. [19] | EZH2 Inhibitors | Cancers with SWI/SNF mutations can be sensitive to EZH2 inhibition due to the antagonistic relationship between the SWI/SNF and Polycomb repressive complex 2 (PRC2). |[20] |
2. Targeting Compensatory Mechanisms
-
Rationale: If a specific compensatory pathway is identified, directly targeting a key node in that pathway can re-sensitize cells to BRM/BRG1 inhibition.
-
Example: If upregulation of the EP400 complex is observed in resistant cells, co-treatment with an EP400 inhibitor (if available) or genetic knockdown of EP400 could restore sensitivity to the BRM/BRG1 inhibitor.
Conclusion
Overcoming resistance to BRM/BRG1 ATP Inhibitor-4 requires a systematic and multi-faceted approach. By carefully validating on-target effects, characterizing the nature of resistance, and exploring rational drug combinations, researchers can continue to effectively utilize this powerful tool to investigate the role of the SWI/SNF complex in cancer and develop novel therapeutic strategies.
References
- Rago, F., Rodrigues, L., Bonney, M., Sprouffske, K., Kurth, E., Elliott, G., ... & Jagani, Z. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Cancer Research, 82(5), 834-846.
- Wilson, B. G., & Roberts, C. W. (2011). SWI/SNF chromatin remodelers and cancer.
- Jagani, Z., Rago, F., Rodrigues, L., Bonney, M., Sprouffske, K., Kurth, E., ... & Bhang, H. C. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. bioRxiv.
- Papillon, J. P., Nakajima, K., Adair, C. D., Yuan, J., Wang, Y., Pustilnik, A., ... & Wilson, K. J. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. Journal of Medicinal Chemistry, 61(22), 10155-10172.
- Kadoch, C., & Crabtree, G. R. (2015). Mammalian SWI/SNF chromatin remodeling complexes and cancer: Mechanistic insights gained from human genomics. Science Advances, 1(5), e1500447.
- Fiskus, W., et al. (2024). BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor. Blood, 143(20), 2059-2072.
- Rago, F., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. bioRxiv.
- Reisman, D., Glaros, S., & Thompson, E. A. (2009). The SWI/SNF complex and cancer. Oncogene, 28(14), 1653-1668.
- Rago, F., DiMare, M., Elliott, G., Ruddy, D., Sovath, S., Kerr, G., ... & Jagani, Z. (2018). Degron mediated BRM/SMARCA2 depletion uncovers novel combination partners for treatment of BRG1/SMARCA4-mutant cancers.
- Fiskus, W., et al. (2026). Highly effective combination of BRG1/BRM inhibitor with BET inhibitor or decitabine for high-risk MECOM-rearranged AML. Clinical Cancer Research.
-
ResearchGate. (n.d.). SWI/SNF inhibition by BRM/BRG1 ATPase inhibitors induces apoptosis and... | Download Scientific Diagram. Retrieved from [Link]
- Papillon, J. P. N., et al. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. Journal of Medicinal Chemistry.
- Miller, D. D., et al. (2021). Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. Pharmaceuticals.
- Jagani, Z., et al. (2019).
- Brg1 and Brm Function Antagonistically with c-Myc in Adult Cardiomyocytes to Regulate Conduction and Contractility. (2017).
- Martin, A. J., Ablondi, K., & Kadoch, C. (2024). Cancer Cells Adapt to SWI/SNF Inhibition through Compensatory EP400 Function. Cancer Discovery, 14(1), 22-24.
- Rago, F., et al. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Cancer Research.
- Roy, D. M., Walsh, L. A., & Imbalzano, A. N. (2005). Antagonistic Roles for BRM and BRG1 SWI/SNF Complexes in Differentiation. Journal of Biological Chemistry, 280(31), 28459-28468.
- Brg1 Supports B Cell Proliferation and Germinal Center Formation Through Enhancer Activ
- SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines. (2019). eLife.
- Abstract 6270: Combination therapy with selective SMARCA2 (BRM) degraders for treatment of SMARCA4 (BRG1)-deficient cancers. (2022). Cancer Research.
- Kim, K. H., Kim, W., Howard, T. P., Vazquez, F., Tsherniak, A., Wu, J. N., ... & Roberts, C. W. (2017). Selective Killing of SMARCA2-and SMARCA4-deficient Small Cell Carcinoma of the Ovary, Hypercalcemic Type Cells by Inhibition of EZH2: In Vitro and In Vivo Preclinical Models. Molecular Cancer Therapeutics, 16(5), 850-860.
-
Motif analyses of BRM014 and ACBI1 time-course ATAC-seq data a, Motif... - ResearchGate. (n.d.). Retrieved from [Link]
- Martin, A. J., et al. (2024). Global repression and variable compensation following SWI/SNF inhibition. Molecular Cell.
- Jagani, Z., et al. (2019).
- SMARCA2 inhibitors useful for the treatment of smarca4 deficient cancers. (2025).
- Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex. (2025).
- SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria. (2021).
- Global identification of SWI/SNF targets reveals compensation by EP400. (2024).
-
Downregulation of Brm or Brg1 leads to specific alterations of cell... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
- SMARCA4/2 loss confers resistance to chemo-induced apoptosis in cancer cells. (2021). Cell Reports.
- Chromatin Remodeling Complexes in Lung Cancer: Targeting SWI/SNF Mut
Sources
- 1. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers [cancer.fr]
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- 9. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - OAK Open Access Archive [oak.novartis.com]
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- 13. selleckchem.com [selleckchem.com]
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- 18. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRG1 and BRM Function Antagonistically with c-MYC in Adult Cardiomyocytes to Regulate Conduction and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Technical Support Center: Ensuring Complete Inhibition of BRM and BRG1 Activity
<content_type>
Introduction
Welcome to the technical support center for achieving complete and verifiable inhibition of BRM (SMARCA2) and BRG1 (SMARCA4). These two mutually exclusive ATPases are the catalytic core of the mammalian SWI/SNF (BAF) chromatin remodeling complex.[1][2][3] Their function is to use the energy from ATP hydrolysis to reposition nucleosomes, thereby regulating gene expression, DNA repair, and replication.[4][5] Given their central role, BRM and BRG1 have emerged as critical targets in oncology, particularly in cancers with mutations in other SWI/SNF subunits where a synthetic lethal relationship can be exploited.[6][7]
Dual inhibitors targeting the highly conserved ATPase domains of both proteins are powerful research tools and promising therapeutic agents.[8][9] However, achieving and confirming complete inhibition is non-trivial. In many contexts, partial activity is insufficient to elicit the desired biological effect, as combined knockdown or inhibition of both BRG1 and BRM is required to produce a robust phenotype.[8][9]
This guide provides in-depth, field-proven answers and protocols to help you confidently design, execute, and validate your experiments.
Foundational FAQs
Q1: Why is it necessary to inhibit both BRM and BRG1?
A1: BRM (SMARCA2) and BRG1 (SMARCA4) are paralogs with highly similar functions and can often compensate for each other.[6][10] In many cancer cell lines, particularly in acute myeloid leukemia (AML), sensitivity to SWI/SNF inhibition is not driven solely by dependence on BRG1.[9] Genetic studies have demonstrated that the combined knockdown of both ATPases is required to fully replicate the anti-proliferative or differentiation-inducing effects of dual ATPase inhibitors.[8][9] Therefore, to avoid incomplete phenotypes due to functional redundancy, dual inhibition is the most rigorous approach.
Q2: What is the mechanism of action for typical dual BRM/BRG1 inhibitors?
A2: Most dual inhibitors are ATP-competitive, targeting the ATPase domain essential for chromatin remodeling. By binding to this domain, the inhibitor prevents ATP hydrolysis, which is the energy source required to move nucleosomes along the DNA.[5][11] This effectively stalls the SWI/SNF complex, preventing it from opening chromatin and regulating target gene expression, such as the well-established oncogene MYC.[8][9] This can lead to a variety of cellular outcomes, including cell cycle arrest, apoptosis, or differentiation, depending on the cellular context.[2][9][12]
Q3: How do I choose the right concentration for my inhibitor?
A3: The optimal concentration is cell-line specific and must be determined empirically. A dose-response curve is essential. We recommend a 7-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
Recommended Workflow for Dose-Response:
-
Assay: Use a cell viability assay (e.g., CellTiter-Glo®) or a functional assay relevant to your hypothesis (e.g., differentiation marker expression by flow cytometry).
-
Timepoint: Choose a relevant endpoint. For proliferation, 72-120 hours is standard. For target engagement, much shorter timepoints (1-24 hours) are needed.
-
Analysis: Plot the response against the log of the inhibitor concentration to determine the IC50 (inhibitory concentration 50%) or GI50 (growth inhibition 50%).
-
Working Concentration: For mechanistic studies, using concentrations at and above the IC50 (e.g., 1x, 5x, and 10x IC50) is a standard practice to ensure target saturation.
Q4: My cells are not responding to the inhibitor. What are the first things to check?
A4: This is a common issue. Before questioning the biological hypothesis, verify the technical execution.
-
Inhibitor Integrity: Is the compound dissolved correctly? Has it been stored properly (typically at -80°C in small aliquots to avoid freeze-thaw cycles)? Is the DMSO stock fresh?
-
Cell Line Authenticity: Confirm the identity of your cell line via STR profiling. Ensure the passage number is low, as cell lines can drift genetically and phenotypically over time.
-
Expression of Targets: Does your cell line express both BRM and BRG1 at the protein level? Verify this with a baseline Western blot. Some cell lines have mutations or epigenetic silencing of one of the paralogs.[13]
Below is a troubleshooting workflow to diagnose a lack of response.
Caption: Troubleshooting workflow for lack of inhibitor response.
Troubleshooting Guide: Verifying Complete Inhibition
Merely observing a phenotype is insufficient. You must build a self-validating experimental system to prove that the observed effects are due to on-target inhibition of BRM and BRG1.
Issue 1: How can I be certain the inhibitor is entering the cells and binding to BRM/BRG1?
Solution: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is the gold standard for confirming target engagement in an intact cellular environment.[14][15] The principle is that when a ligand (your inhibitor) binds to its target protein, it confers thermal stability.[15][16] When you heat the cell lysate, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference is quantifiable by Western blot.[14]
Protocol: Western Blot-based CETSA for BRG1/BRM Target Engagement
-
Cell Treatment:
-
Plate cells to reach ~80% confluency on the day of the experiment.
-
Treat one set of cells with your inhibitor at the desired concentration (e.g., 10x IC50) and another with vehicle (e.g., DMSO) for 1-4 hours.
-
-
Harvest and Aliquot:
-
Harvest cells by scraping in PBS containing protease and phosphatase inhibitors.
-
Pellet the cells and resuspend in a minimal volume of PBS with inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes (one for each temperature point).
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Heat for 3 minutes.
-
Include a non-heated (RT) control.
-
-
Lysis and Clarification:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen/37°C water bath).
-
Clarify the lysate by centrifuging at 20,000 x g for 20 minutes at 4°C. The aggregated, denatured proteins will be in the pellet.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein.
-
Run equal amounts of protein from each temperature point on an SDS-PAGE gel.
-
Probe for BRG1 and BRM. A loading control that does not bind the drug (e.g., Vinculin) should also be probed.
-
Expected Outcome: In the vehicle-treated samples, the BRG1/BRM band intensity will decrease as the temperature increases. In the inhibitor-treated samples, the protein will be more stable, and the band intensity will remain higher at elevated temperatures, causing a "shift" in the melting curve.
| Treatment | 40°C | 50°C | 55°C | 60°C | 65°C |
| Vehicle (DMSO) | +++ | ++ | + | - | - |
| Inhibitor (1µM) | +++ | +++ | +++ | ++ | + |
| Table 1: Expected CETSA Western Blot Results. "+" indicates relative band intensity. |
Issue 2: Target engagement is confirmed, but how do I prove the function of the ATPase is inhibited?
Solution: Chromatin Immunoprecipitation (ChIP) followed by qPCR.
Causality: Functional BRM/BRG1-containing SWI/SNF complexes are required to maintain an open chromatin state at specific gene promoters or enhancers, such as those regulating MYC.[2][8] Inhibiting the ATPase activity should lead to the eviction of the complex or a change in chromatin structure, resulting in decreased accessibility and transcription of target genes.
Protocol: ChIP-qPCR for a Known SWI/SNF Target Locus
-
Cell Treatment: Treat cells with vehicle or inhibitor for a duration sufficient to see transcriptional changes (e.g., 6-24 hours).
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin overnight at 4°C with an antibody against BRG1 or a core SWI/SNF subunit (e.g., SMARCC1/BAF155). Include an IgG isotype control.
-
Use another portion as the "input" control.
-
-
Wash and Elution: Wash the antibody-bead complexes to remove non-specific binding. Elute the protein-DNA complexes.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by heating at 65°C overnight. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using spin columns.
-
qPCR Analysis:
-
Perform qPCR using primers designed for a known BRG1/BRM-occupied regulatory region (e.g., a MYC enhancer).
-
Also, use primers for a negative control region (a gene desert or a gene not regulated by SWI/SNF).
-
Analyze the data using the percent input method.
-
Expected Outcome: In vehicle-treated cells, you will see significant enrichment of the MYC enhancer region in the BRG1 IP compared to the IgG control. Upon inhibitor treatment, the binding of BRG1 to this region should be significantly reduced, indicating that the complex's stable association with chromatin is dependent on its catalytic activity.
Caption: A logical workflow for validating BRM/BRG1 inhibition.
Issue 3: How can I check if the inhibitor is disrupting the SWI/SNF complex integrity?
Solution: Co-Immunoprecipitation (Co-IP)
Causality: While ATPase inhibitors are not designed to break apart the SWI/SNF complex, inhibiting its function can sometimes alter its composition or its association with other chromatin-related proteins.[17] A Co-IP experiment can verify if the core complex remains intact after treatment.[18]
Protocol: Co-IP for SWI/SNF Subunit Interaction
-
Cell Treatment & Lysis:
-
Treat cells with vehicle or inhibitor.
-
Lyse cells using a non-denaturing Co-IP buffer (e.g., containing 0.5% NP-40 or Triton X-100 with protease/phosphatase inhibitors) to preserve protein-protein interactions.[19]
-
-
Immunoprecipitation:
-
Incubate the nuclear lysate with an antibody against a core subunit (e.g., SMARCB1/BAF47 or SMARCC1/BAF155). Do NOT pull down the inhibited target (BRG1/BRM) as the inhibitor might interfere with antibody binding.
-
Include an IgG isotype control.
-
Capture the immune complexes with Protein A/G beads.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the bound proteins.
-
Western Blot Analysis: Run the eluates on an SDS-PAGE gel and blot for BRG1, BRM, and other core subunits to see what was pulled down.
Expected Outcome: In both vehicle and inhibitor-treated samples, you should be able to co-precipitate BRG1 and BRM when pulling down a different core subunit. This indicates the inhibitor has not caused the dissociation of the core complex. A loss of interaction could suggest an unexpected mechanism of action or an off-target effect.
Detailed Protocols
Protocol 1: Western Blotting for BRG1 and BRM Protein Levels
This protocol is essential for baseline characterization and for confirming that your inhibitor does not induce degradation of its targets (unless it's a PROTAC-based degrader).
-
Solutions and Reagents:
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Laemmli Sample Buffer (4X).
-
Primary Antibodies: Use validated antibodies. See table below.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Lysate Preparation:
-
Wash cell pellets with ice-cold PBS.
-
Lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration (BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane with Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins on a 6-8% polyacrylamide gel (BRG1/BRM are large proteins, ~180-200 kDa).
-
Transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with secondary antibody for 1 hour at RT.
-
Develop with an ECL substrate and image.
-
| Protein | Recommended Antibody (Example) | Dilution |
| BRG1 (SMARCA4) | Cell Signaling Technology #3508[20] | 1:1000 |
| BRM (SMARCA2) | Cell Signaling Technology #11966[21] | 1:1000 |
| Vinculin (Loading) | Sigma V9131[21] | 1:5000 |
| Table 2: Recommended Antibodies for Western Blotting. |
References
-
Collins, M. et al. (2023). The dual BRM/BRG1 (SMARCA2/4) inhibitor FHD-286 induces differentiation in preclinical models of acute myeloid leukemia (AML). AACR. Available at: [Link]
-
Gerstenberger, J. P. et al. (2015). The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies. Cancer Research. Available at: [Link]
-
Cidado, J. et al. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Cancer Research. Available at: [Link]
-
Cidado, J. et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. bioRxiv. Available at: [Link]
-
Stein, E. M. et al. (2024). A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies. Clinical Cancer Research. Available at: [Link]
-
Gartin, A. K. et al. (2023). Abstract 2122: The dual BRM/BRG1 (SMARCA2/4) inhibitor FHD-286 induces differentiation in preclinical models of AML. AACR. Available at: [Link]
-
Lee, J. Y. et al. (2024). Abstract 3230: Discovery of selective BRM (SMARCA2) ATPase inhibitors for the treatment of BRG1 (SMARCA4) mutant cancers. AACR. Available at: [Link]
-
Stein, E. M. et al. (2024). A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies. PubMed. Available at: [Link]
-
Papillon-Cavanagh, S. et al. (2015). The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies. NIH National Library of Medicine. Available at: [Link]
-
Cidado, J. et al. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. AACR Journals. Available at: [Link]
-
Springer Nature. (n.d.). Co-immunoprecipitation Protocols and Methods. Retrieved from: [Link]
-
Wilson, B. G., & Roberts, C. W. (2011). SWI/SNF chromatin remodelers and cancer. Nature Reviews Cancer. Available at: [Link]
-
Causey, C. P. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Kenneth, N. S. et al. (2010). BRG1 and BRM Chromatin-Remodeling Complexes Regulate the Hypoxia Response by Acting as Coactivators for a Subset of Hypoxia-Inducible Transcription Factor Target Genes. Molecular and Cellular Biology. Available at: [Link]
-
Das, A. et al. (2020). Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells. Bio-protocol. Available at: [Link]
-
Zhang, H. et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Ito, K. et al. (2022). Potent SMARCA2 targeted protein degraders induce genetic synthetic lethality in SMARCA4 deleted cancer. Prelude Therapeutics. Available at: [Link]
-
Lu, C., & Biddlestone, J. (2024). Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications. MDPI. Available at: [Link]
-
Cell Signaling Technology. (2024). Immunoprecipitation Protocol: A Visual Guide. YouTube. Available at: [Link]
-
Reisman, D. (2019). Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation. Frontiers in Oncology. Available at: [Link]
-
Patsnap Synapse. (n.d.). SMARCA2 x SMARCA4 - Drugs, Indications, Patents. Retrieved from: [Link]
-
CETSA. (n.d.). Publications. Retrieved from: [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
-
Miller, E. L. et al. (2022). The Interaction of SWI/SNF with the Ribosome Regulates Translation and Confers Sensitivity to Translation Pathway Inhibitors in Cancers with Complex Perturbations. Cancer Research. Available at: [Link]
-
Wilson, B. G. et al. (2014). Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. PNAS. Available at: [Link]
-
Ostlund Farrants, A. K. et al. (2007). Immunoprecipitation analysis of SWI/SNF complex composition and simultaneous binding of SWI/SNF subunits to promoters. ResearchGate. Available at: [Link]
-
Michel, B. C. et al. (2018). The ATPase module of mammalian SWI/SNF family complexes mediates subcomplex identity and catalytic activity-independent genomic targeting. Nature Genetics. Available at: [Link]
-
Han, Y. et al. (2021). Mechanism of action of the SWI/SNF family complexes. Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link]
-
Li, S. et al. (2024). SMARCA2 and SMARCA4 participate in DNA damage repair. bioRxiv. Available at: [Link]
-
Torrano, V. et al. (2020). Exploring the Interaction between the SWI/SNF Chromatin Remodeling Complex and the Zinc Finger Factor CTCF. International Journal of Molecular Sciences. Available at: [Link]
-
Ortibus, J. et al. (2021). Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling. bioRxiv. Available at: [Link]
-
Hodges, C. et al. (2016). Co-regulation of transcription by BRG1 and BRM, two mutually exclusive SWI/SNF ATPase subunits. Epigenetics & Chromatin. Available at: [Link]
Sources
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- 5. SMARCA2 and SMARCA4 participate in DNA damage repair | bioRxiv [biorxiv.org]
- 6. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preludetx.com [preludetx.com]
- 8. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia | bioRxiv [biorxiv.org]
- 10. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Compensatory Mechanisms in BRM/BRG1 Inhibition Experiments
Welcome to the technical support center for researchers investigating the SWI/SNF chromatin remodeling complex. This guide is designed to provide in-depth troubleshooting and experimental protocols for scientists and drug development professionals studying the effects of inhibiting the core ATPase subunits, BRM (SMARCA2) and BRG1 (SMARCA4). A primary challenge in this field is the functional redundancy and compensatory relationship between these two paralogs, which can lead to unexpected results and acquired resistance to targeted therapies. This resource provides expert-driven insights to help you design robust experiments, interpret complex data, and overcome common technical hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the planning and execution of BRM/BRG1 inhibition studies.
Q1: We are targeting BRG1 in a BRG1-dependent cancer cell line, but we see minimal impact on proliferation. What is the most likely cause?
A: The most probable cause is functional compensation by the paralog protein, BRM. BRG1 and BRM are the mutually exclusive catalytic subunits of the SWI/SNF complex and can often substitute for one another.[1][2][3] Upon inhibition or degradation of BRG1, some cell lines can upregulate BRM protein expression or maintain sufficient BRM-containing SWI/SNF complexes to preserve chromatin remodeling functions and cell viability.[4] It is critical to first characterize the basal expression levels of both BRM and BRG1 in your model system. A truly dependent cell line may have a pre-existing deficiency in the non-targeted paralog (e.g., a BRG1-mutant cancer with low or silenced BRM expression).[5][6]
Actionable Steps:
-
Assess Basal Protein Levels: Perform a baseline Western blot to quantify both BRG1 and BRM protein in your untreated cells.
-
Monitor Protein Dynamics: After treatment with your BRG1 inhibitor, perform a time-course Western blot to see if BRM protein levels increase, which would indicate a compensatory response.[4]
-
Consider Dual Inhibition: If compensation is observed, a dual BRG1/BRM inhibitor or a combined genetic knockdown (e.g., shRNA) of both paralogs may be necessary to reveal the true dependency on SWI/SNF ATPase activity.[6][7]
Q2: How can I definitively confirm that my inhibitor is engaging its target (BRG1/BRM) in the cell?
A: Target engagement can be confirmed through several orthogonal methods:
-
Cellular Thermal Shift Assay (CETSA): This is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that a protein becomes more thermally stable when its ligand (the inhibitor) is bound.[8] You would treat cells with your inhibitor or a vehicle control, heat the cell lysates across a temperature gradient, and then detect the amount of soluble BRG1/BRM remaining by Western blot.[8]
-
Downstream Biomarker Modulation: A functional readout of target engagement is the modulation of known downstream target genes of the SWI/SNF complex. For example, inhibition of BRG1/BRM in acute myeloid leukemia (AML) has been shown to downregulate key oncogenes like MYC.[7][9] You can measure changes in mRNA (by qRT-PCR) or protein levels (by Western blot) of such biomarkers.
-
Chromatin-Based Assays: Since BRG1/BRM are chromatin remodelers, a direct consequence of their inhibition is a change in chromatin accessibility. An ATAC-seq experiment can reveal a genome-wide reduction in accessibility at target sites.[10] Similarly, a ChIP-seq experiment for BRG1 or BRM should show reduced occupancy at target promoters and enhancers following effective inhibitor treatment.[9]
Q3: What are the key experimental differences between using a small molecule ATPase inhibitor versus a targeted protein degrader (e.g., PROTAC)?
A: Both modalities aim to abrogate protein function, but they do so via different mechanisms that have important experimental implications.
| Feature | ATPase Inhibitor | Targeted Protein Degrader (PROTAC) |
| Mechanism of Action | Occupies the ATP binding pocket, preventing the catalytic activity required for chromatin remodeling. The protein remains present in the cell. | Induces proximity between the target protein (BRG1/BRM) and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. |
| Experimental Verification | Target engagement confirmed by CETSA or functional assays (e.g., gene expression changes). No change in total protein level is expected. | Efficacy is confirmed by Western blot showing a significant reduction in the total protein level of the target.[11] |
| Potential for Compensation | Inhibition can sometimes be overcome by high cellular ATP levels or may not fully disrupt the scaffolding function of the protein, potentially leading to residual complex activity. | Physical removal of the protein is a more definitive way to eliminate both catalytic and non-catalytic functions. This can provide a clearer phenotype but may also induce a stronger compensatory upregulation of the paralog. |
| Dosing & Kinetics | Requires continuous target occupancy, so pharmacokinetic properties (half-life) are critical. Effects are often reversible upon washout. | Can be effective at sub-stoichiometric concentrations as the degrader can act catalytically. Effects are often longer-lasting as protein re-synthesis is required. |
Troubleshooting Guides
Problem 1: Inconsistent or No Change in Chromatin Accessibility (ATAC-seq) After Inhibition
You've treated your cells with a validated BRG1/BRM inhibitor, but your ATAC-seq data shows minimal changes in chromatin accessibility at expected target loci, or the results are highly variable between replicates.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for ATAC-seq experiments.
Potential Causes & Solutions:
-
Ineffective Inhibition:
-
Cause: The inhibitor may have degraded, or the concentration/duration of treatment was insufficient.
-
Solution: Always perform a parallel Western blot experiment with your ATAC-seq samples to confirm that the inhibitor is having the intended effect on the target protein (for degraders) or on a downstream phosphorylation marker (if available for inhibitors). Confirm the activity of a fresh aliquot of the inhibitor.
-
-
Poor ATAC-seq Library Quality:
-
Cause: Suboptimal nuclei isolation, incorrect transposase-to-nuclei ratio, or over-amplification during PCR can all lead to noisy data.[12][13]
-
Solution: Titrate the lysis time to ensure clean nuclei extraction without excessive leakage.[14] Perform a titration of the Tn5 transposase to find the optimal concentration for your specific cell type. After library preparation, run the sample on a Bioanalyzer or similar instrument to check for the characteristic nucleosomal laddering pattern in the fragment distribution.
-
-
Redundant Chromatin Remodeler Activity:
-
Cause: Even with successful BRG1/BRM inhibition, other chromatin remodeling complexes (e.g., INO80, ISWI, or CHD families) could be maintaining chromatin accessibility at certain loci.
-
Solution: This is a biological question. If you suspect this, you may need to perform ChIP-seq for subunits of other remodeling complexes to see if their occupancy changes upon BRG1/BRM inhibition. This advanced approach can help uncover complex compensatory cross-talk between different remodeler families.
-
Key Experimental Protocols
Protocol 1: Verifying Paralog Compensation by Western Blot
This protocol provides a robust method to assess BRG1 and BRM protein levels before and after inhibitor treatment.
Materials:
-
Cell lysis buffer (RIPA buffer recommended for whole-cell extracts)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Validated primary antibodies for BRG1 (SMARCA4) and BRM (SMARCA2)
-
Loading control primary antibody (e.g., β-actin, Vinculin, or GAPDH)[15]
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with your BRG1/BRM inhibitor (and vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Add ice-cold lysis buffer with inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Run samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-BRG1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and image the blot.
-
-
Stripping and Re-probing: To check for the paralog and loading control on the same membrane, you can strip the membrane according to a validated protocol and then re-probe starting from step 6 with the next primary antibody (e.g., anti-BRM, then anti-β-actin).
Self-Validation Checkpoints:
-
The loading control should be consistent across all lanes.
-
If using a degrader, the target protein band should diminish or disappear.
-
A compensatory response is validated if the non-targeted paralog's band intensity increases relative to the vehicle control and loading control.[4]
Protocol 2: Assessing SWI/SNF Complex Integrity by Co-Immunoprecipitation (Co-IP)
This protocol helps determine if inhibiting the ATPase subunit causes dissociation of other core components of the SWI/SNF complex.
Experimental Workflow
Sources
- 1. BRG1 loss predisposes lung cancers to replicative stress and ATR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensation of BRG-1 function by Brm: insight into the role of the core SWI-SNF subunits in retinoblastoma tumor suppressor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMARCA2 and SMARCA4 participate in DNA damage repair | bioRxiv [biorxiv.org]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Highly effective combination of BRG1/BRM inhibitor with BET inhibitor or decitabine for high‐risk MECOM‐rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preludetx.com [preludetx.com]
- 12. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]
- 13. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATAC-Seq: Comprehensive Guide to Chromatin Accessibility Profiling - CD Genomics [cd-genomics.com]
- 15. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in response to BRM/BRG1 inhibition across cell lines
A Guide to Addressing Variability in Cellular Responses
Welcome to the technical support center for BRM/BRG1 inhibitors. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of targeting the SWI/SNF chromatin remodeling complex. It is common for researchers to observe significant variability in the response to BRM/BRG1 inhibitors across different cell lines. This guide is designed to help you understand the underlying reasons for this variability, troubleshoot your experiments effectively, and confidently interpret your results.
Section 1: Foundational Concepts - Understanding the Target
Before troubleshooting, it's crucial to have a firm grasp of the target biology. This section addresses the most common foundational questions.
Q1: What are BRG1 (SMARCA4) and BRM (SMARCA2)?
Brahma-related gene 1 (BRG1), encoded by the SMARCA4 gene, and Brahma (BRM), encoded by the SMARCA2 gene, are the two mutually exclusive, ATP-dependent catalytic subunits of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex.[1][2] This complex uses the energy from ATP hydrolysis to reposition nucleosomes, which alters chromatin accessibility.[1] This fundamental process gives transcription factors and other regulatory proteins access to DNA, thereby controlling gene expression, DNA repair, and replication.[3] Dysregulation of the SWI/SNF complex is implicated in over 20% of human cancers, making its components attractive therapeutic targets.[4][5]
Q2: How do BRM/BRG1 inhibitors work?
Most current inhibitors target one of two key functional domains within the BRG1 and BRM proteins:
-
ATPase Domain: These inhibitors are competitive antagonists that block the ATP-binding pocket, preventing the hydrolysis of ATP. This inactivates the chromatin remodeling function of the SWI/SNF complex.[6]
-
Bromodomain: This domain recognizes and binds to acetylated lysine residues on histones. Bromodomain inhibitors prevent this "reading" function, disrupting the complex's ability to anchor to specific chromatin regions.[6]
Inhibition of either domain disrupts the complex's ability to regulate gene expression, which can lead to cell cycle arrest, differentiation, or apoptosis in dependent cancer cells.[7][8]
Caption: Figure 1. Mechanism of BRM/BRG1 ATPase Inhibition.
Section 2: Troubleshooting Guide - My Cells Don't Respond
This is the most common issue encountered. A lack of response can be due to biological resistance or technical issues. This workflow will help you diagnose the problem systematically.
Q3: I've treated my cells with a BRM/BRG1 inhibitor, but I don't see any effect on cell viability. What should I do?
A lack of response is informative. It suggests your cell line may not be dependent on the target, or there might be an issue with the experimental setup. Follow this troubleshooting workflow.
Caption: Figure 2. Workflow for diagnosing non-responsive cell lines.
Step 1: Verify Target Protein Expression
-
Rationale: The most straightforward reason for a lack of response is the absence of the target protein. Your cell line may have homozygous deletions or epigenetic silencing of both SMARCA4 and SMARCA2 genes.
-
Action: Perform a western blot on your untreated cell line lysate to check the protein levels of both BRG1 and BRM. Use a known positive control cell line (e.g., a sensitive AML line like MOLM-13) and a negative control (e.g., a SMARCA4/2 double-knockout line) if available.
-
Interpretation:
-
No BRG1 or BRM protein detected: The cell line is not a suitable model for studying these inhibitors.
-
One or both proteins detected: Proceed to the next step.
-
Step 2: Confirm Downstream Pathway Modulation
-
Rationale: Even if the protein is present, the inhibitor might not be effectively engaging the target or inhibiting its function at the concentration used. A sensitive cell line should exhibit changes in the expression of genes known to be regulated by the SWI/SNF complex. The oncogene MYC is a well-established downstream target.[3][8]
-
Action: Treat your cells with the inhibitor for 24-48 hours. Extract RNA and perform RT-qPCR for key downstream target genes (e.g., MYC and its targets).
-
Interpretation:
-
No change in downstream gene expression: This could indicate poor cell permeability of the compound, rapid drug efflux, or a need for higher concentrations or longer incubation times. It points towards a potential compound-specific issue or a cell line that is highly efficient at compensating.
-
Expected change in gene expression (e.g., MYC downregulation): This is a critical result. It means the inhibitor is entering the cell and engaging its target, but this is not translating to a loss of viability. This points to true biological resistance. Proceed to Step 3.
-
Step 3: Assess Paralogs and the Possibility of Synthetic Lethality
-
Rationale: The concepts of paralog dependency and synthetic lethality are central to understanding the response to BRM/BRG1 inhibition.[9]
-
Synthetic Lethality: Many cancers that have lost one ATPase subunit (e.g., through a SMARCA4 mutation) become completely dependent on the remaining paralog (SMARCA2) for survival.[10][11] Inhibiting the remaining functional paralog is lethal to these cells.
-
Co-dependency: Some cancer types, like AML, are dependent on the function of both BRG1 and BRM. In these cases, inhibiting just one may not be sufficient to induce cell death.[8]
-
-
Action: Review your western blot from Step 1 and any available sequencing data for your cell line.
-
Interpretation:
-
Cell line has wild-type BRG1 and BRM: The cell line may have redundant pathways or is simply not reliant on SWI/SNF activity for survival. It is likely biologically resistant.
-
Cell line has lost BRG1 but expresses BRM: This cell line is a prime candidate for sensitivity to a BRM-selective or dual BRG1/BRM inhibitor. If it is not responding, the resistance is likely due to other cellular mechanisms.
-
Cell line has lost BRM but expresses BRG1: This cell line should be sensitive to a BRG1-selective or dual inhibitor.[12]
-
Caption: Figure 3. The principle of synthetic lethality.
Section 3: Best Practices & Key Protocols
Reliable data starts with robust assays. Here are detailed protocols for the key experiments discussed above.
Protocol 1: Cell Viability (IC50 Determination) using CellTiter-Glo®
This protocol measures ATP levels as an indicator of metabolically active, viable cells.[13]
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Cat. No. G7570)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate reader with luminescence detection capability
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of media. Allow cells to adhere (for adherent lines) or acclimate (for suspension lines) for 24 hours.
-
Compound Preparation: Prepare a 2x concentration serial dilution of your BRM/BRG1 inhibitor in culture medium.
-
Treatment: Add 100 µL of the 2x inhibitor dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1x final inhibitor concentration. Include vehicle-only (e.g., DMSO) wells as your 100% viability control.
-
Incubation: Incubate the plate for your desired time point (e.g., 72 hours).
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14] e. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to your vehicle-only controls and plot the results using a non-linear regression curve fit to determine the IC50 value.
-
| Cell Line Status | Expected IC50 Range | Interpretation |
| Sensitive (e.g., SMARCA4-mutant) | Low nM to high nM | Cell line is dependent on the target for survival. |
| Resistant (e.g., SMARCA4/2 WT) | >1 µM or no response | Cell line is not dependent on the target. |
| Intermediate | Mid-to-high nM | Cell line may have partial dependency or other contributing factors. |
Protocol 2: Western Blot for BRG1 and BRM Expression
-
Materials:
-
Primary antibodies: Anti-BRG1/SMARCA4, Anti-BRM/SMARCA2, Anti-Actin or Anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., at a 1:1000 dilution) overnight at 4°C.[15]
-
Washing: Wash the membrane 3x for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply chemiluminescent substrate and image the blot.
-
Protocol 3: RT-qPCR for Downstream Target Gene Expression
-
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for your gene of interest (e.g., MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Cell Treatment: Treat cells with the inhibitor and a vehicle control for the desired time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR: Set up the qPCR reaction with cDNA, master mix, and primers.
-
Run & Analyze: Run the reaction on a real-time PCR machine. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and normalized to the vehicle control.
-
Section 4: General FAQs
-
Q: What is a typical concentration range and treatment duration for these inhibitors?
-
A: This is highly compound- and cell-line-dependent. For initial screening, a wide dose-response curve from 1 nM to 10 µM is recommended. Treatment duration for viability assays is typically 72-120 hours, while for mechanistic studies (Western, qPCR), shorter time points like 24-48 hours are common.
-
-
Q: How should I prepare and store the inhibitors?
-
A: Most small molecule inhibitors are dissolved in DMSO to create a high-concentration stock (e.g., 10 mM). Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Always check the manufacturer's data sheet for specific storage recommendations.
-
-
Q: My viability assay results are highly variable between replicates. What could be the cause?
-
A: Variability can stem from several sources: inconsistent cell seeding, edge effects in the 96-well plate, improper mixing after reagent addition, or mycoplasma contamination. Ensure you have a robust cell counting and seeding protocol, and consider leaving the outer wells of the plate empty to mitigate edge effects.[16]
-
References
-
Mechanism of BRG1 silencing in primary cancers - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Mechanism of BRG1 silencing in primary cancers. (2016). Oncotarget, 7(37). [Link]
-
BRG1 and BRM Chromatin-Remodeling Complexes Regulate the Hypoxia Response by Acting as Coactivators for a Subset of Hypoxia-Inducibe Transcription Factor Target Genes. (2014). Molecular and Cellular Biology, 34(18). [Link]
-
BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor. (2024). Blood Cancer Journal. [Link]
-
Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. (2021). Cancers, 13(18). [Link]
-
The roles of the SWI/SNF complex in cancer. (n.d.). Semantic Scholar. [Link]
-
A Pan-Cancer Analysis of SMARCA4 Alterations in Human Cancers. (2021). Frontiers in Oncology, 11. [Link]
- Biomarkers associated with brm inhibition. (2016).
-
High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer. (2018). Scientific Reports, 8(1). [Link]
-
Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. (2018). Cancer Research, 78(8). [Link]
-
Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. (2014). PNAS, 111(8). [Link]
-
Negative Interaction between SMARCA2 and SMARC4 Genes. (n.d.). ResearchGate. [Link]
-
Targeting SMARCA4 mutations in lung cancer. (2024). YouTube. [Link]
-
SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines. (2019). Nature Communications, 10(1). [Link]
-
The roles of the SWI/SNF complex in cancer. (2023). Molecular Aspects of Medicine. [Link]
-
A Synthetic Lethality–Based Strategy to Treat Cancers Harboring a Genetic Deficiency in the Chromatin Remodeling Factor BRG1. (2012). Molecular Cancer Therapeutics, 11(11). [Link]
-
Mammalian SWI/SNF chromatin remodeling complexes and cancer: Mechanistic insights gained from human genomics. (2015). Science Advances, 1(5). [Link]
-
Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. (2014). PNAS, 111(8). [Link]
-
Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. (2021). National Center for Biotechnology Information. [Link]
-
Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. (2014). National Center for Biotechnology Information. [Link]
-
Role of SWI/SNF chromatin remodeling genes in lung cancer development. (2020). Biochemical Society Transactions, 48(4). [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
Sources
- 1. Mechanism of BRG1 silencing in primary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of BRG1 silencing in primary cancers | Oncotarget [oncotarget.com]
- 3. portlandpress.com [portlandpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mammalian SWI/SNF chromatin remodeling complexes and cancer: Mechanistic insights gained from human genomics. | Broad Institute [broadinstitute.org]
- 6. mdpi.com [mdpi.com]
- 7. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. SMARCA4/BRG1 antibody (21634-1-AP) | Proteintech [ptglab.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
Validating On-Target Effects of BRM/BRG1 ATP Inhibitor-4: A Comparative Technical Guide
The following technical guide details the validation and comparative analysis of BRM/BRG1 ATP Inhibitor-4 , a specific small-molecule tool for interrogating SWI/SNF chromatin remodeling complexes.
Product Profile & Mechanism of Action
BRM/BRG1 ATP Inhibitor-4 (Catalog Ref: HY-148374; CAS: 2422030-94-0) is a potent, orally active small molecule that targets the ATPase catalytic domain of SMARCA4 (BRG1) and SMARCA2 (BRM) . Unlike earlier tools that targeted the bromodomain (e.g., PFI-3), this compound directly inhibits the energy-dependent nucleosome sliding function of the BAF complex.
-
Chemical Class: Dual SMARCA2/4 ATPase Inhibitor.[1]
-
Primary Target: ATPase domain (catalytic pocket).
-
Mechanism: Allosteric or competitive inhibition of ATP hydrolysis, locking the SWI/SNF complex in an inactive conformation on the nucleosome ("chromatin freezing").
-
Key Application: Synthetic lethality studies in SMARCA4-deficient cancers (e.g., NSCLC, ovarian) and SMARCA2-dependent malignancies (e.g., uveal melanoma).
Comparative Analysis: Inhibitors vs. Degraders vs. Bromodomain Ligands
To validate Inhibitor-4, researchers must distinguish its activity from other SWI/SNF modulators. The table below contrasts Inhibitor-4 with the clinical benchmark (FHD-286), the bromodomain tool (PFI-3), and PROTAC degraders.
Table 1: Comparative Performance Metrics
| Feature | BRM/BRG1 ATP Inhibitor-4 | FHD-286 (Clinical Benchmark) | PFI-3 (Bromodomain Inhibitor) | PROTAC Degraders (e.g., ACBI1) |
| Primary Target | ATPase Domain (Catalytic) | ATPase Domain (Catalytic) | Bromodomain (Reader) | Whole Protein (Scaffold + Catalytic) |
| Mode of Action | Blocks nucleosome sliding/ejection | Blocks nucleosome sliding/ejection | Blocks Acetyl-Lys binding | Ubiquitin-mediated proteolysis |
| Complex Stability | Intact (Complex remains on chromatin) | Intact | Intact | Destroyed (Subunits degraded) |
| Cellular Potency | High (nM range IC50) | High (nM range IC50) | Low/Inactive in proliferation assays | High (pM/nM range DC50) |
| Chromatin Effect | Widespread accessibility loss (ATAC-seq) | Widespread accessibility loss | Minimal global accessibility changes | Widespread accessibility loss |
| Key Limitation | Potential for "trapping" toxicity | Dose-limiting toxicities (hematologic) | Often fails to phenocopy genetic knockdown | Requires specific E3 ligase expression |
Expert Insight: Do not use PFI-3 as a positive control for proliferation assays in SWI/SNF-dependent lines. PFI-3 inhibits the bromodomain but leaves the ATPase activity intact, often resulting in no phenotype. Inhibitor-4 is the correct tool to mimic the catalytic arrest seen in genetic loss-of-function studies.
Experimental Validation Protocols
To scientifically validate the on-target effects of BRM/BRG1 ATP Inhibitor-4, a "Triangulation Approach" is required: Biochemical Potency , Target Engagement , and Functional Chromatin Remodeling .
Protocol A: Biochemical ATPase Activity Assay (ADP-Glo™)
Purpose: To confirm the compound inhibits the catalytic hydrolysis of ATP.
-
Reagents: Purified full-length BRG1 or BRM complex (e.g., from Reaction Biology or BPS Bioscience), Ultra-Pure ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 0.01% BSA, 1 mM DTT.
-
Substrate: Nucleosomes are essential (naked DNA stimulates ATPase activity poorly compared to nucleosomes). Use reconstituted mononucleosomes (0.05 mg/mL).
-
Workflow:
-
Incubate BRG1/BRM enzyme (5–10 nM) with Inhibitor-4 (serial dilution 0.1 nM – 10 µM) for 15 min at RT.
-
Initiate reaction by adding ATP (10–50 µM) and Nucleosomes.
-
Incubate for 60 min at 30°C.
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
Read Luminescence.
-
-
Validation Criteria: IC50 should be in the low nanomolar range (<50 nM).
Protocol B: Cellular Chromatin Accessibility (ATAC-seq)
Purpose: To prove the compound functionally stops chromatin remodeling in living cells.
-
Cell Model: Use a SWI/SNF-dependent line (e.g., H1299 or uveal melanoma lines).
-
Treatment: Treat cells with Inhibitor-4 (at 5x IC50) vs. DMSO for 24 hours.
-
Lysis: Harvest 50,000 cells; lyse in cold lysis buffer (10 mM Tris-HCl, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40) to isolate nuclei.
-
Tagmentation: Resuspend nuclei in Tn5 Transposase reaction mix (Illumina Tagment DNA Buffer + Tn5 Enzyme). Incubate at 37°C for 30 min.
-
Purification & PCR: Purify DNA (MinElute kit) and amplify using Nextera primers.
-
Analysis: Sequence (PE150). Map reads to genome.[2]
-
Validation Criteria:
-
Global Loss: You should observe a global decrease in peak accessibility at enhancers/promoters compared to DMSO.
-
Specific Loci: Check MYC or SOX2 super-enhancers; these should show collapsed accessibility.
-
Differentiation: Unlike PROTACs, the protein levels (Western Blot) of BRG1/BRM must remain unchanged.
-
Protocol C: Synthetic Lethality Screen
Purpose: To demonstrate selectivity for BRG1-mutant contexts.
-
Panel: Select isogenic pairs if possible, or a panel of SMARCA4-mutant (e.g., A549) vs. SMARCA4-WT (e.g., H460) lung cancer cells.
-
Seeding: 1,000 cells/well in 96-well plates.
-
Dosing: 7-point dilution of Inhibitor-4.
-
Duration: 5–7 days (SWI/SNF inhibition is cytostatic first, then cytotoxic).
-
Readout: CellTiter-Glo (ATP viability).
-
Validation Criteria: The IC50 in SMARCA4-mutant cells should be significantly lower (e.g., >10-fold shift) than in WT cells, confirming the "paralog dependency" (targeting BRM in a BRG1-null background).
Visualizing the Mechanism & Workflow
The following diagrams illustrate the mechanistic difference between Inhibitor-4 and degraders, and the logical flow for validation.
Diagram 1: Mechanism of Action Comparison
Caption: Inhibitor-4 stalls the complex on chromatin (freezing), whereas PROTACs remove the complex entirely.
Diagram 2: Validation Logic Flow
Caption: Step-by-step decision tree to distinguish ATPase inhibition from degradation or off-target effects.
References
-
Wilson, K. J., et al. (2021).[3] Compounds and uses thereof.[3][4][5][6][7][8][9][10][11] Patent WO2021155320A1.[3] (Primary source for structure and initial efficacy data of the inhibitor class).
-
MedChemExpress. (2024). BRM/BRG1 ATP Inhibitor-4 Product Datasheet (HY-148374).[7][9][12] (Source of chemical properties and melanoma xenograft data).
-
Vangamudi, B., et al. (2015). The SMARCA2/4 ATPase domain surpasses the bromodomain as a therapeutic target in SWI/SNF-mutant cancers. Cancer Research.[3][4][9][13] (Establishes the superiority of ATPase inhibition over PFI-3 bromodomain inhibition).
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Key reference for comparing inhibitors vs. degraders like ACBI1).
-
Papillon, J. P. N., et al. (2018). Discovery of FHD-286, a potent and selective inhibitor of the BRG1/BRM ATPase. (Context for the clinical benchmark compound).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. In-Depth Characterization and Validation in BRG1-Mutant Lung Cancers Define Novel Catalytic Inhibitors of SWI/SNF Chromatin Remodeling | bioRxiv [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ascopubs.org [ascopubs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological difference between degrader and inhibitor against oncogenic BCR-ABL kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide: BRM/BRG1 ATP Inhibitor-4 vs. Clinical & Emerging SWI/SNF Modulators
This guide provides an in-depth technical comparison of BRM/BRG1 ATP Inhibitor-4 (CAS: 2422030-94-0) against other SWI/SNF (BAF) complex modulators. It is designed for researchers investigating chromatin remodeling in oncology, specifically in the context of synthetic lethality (e.g., SMARCA4-deficient or GNAQ-mutant cancers).
Executive Summary: The "Motor" vs. The "Scaffold"
The mammalian SWI/SNF (BAF) complex is a critical chromatin remodeler driven by the ATPase subunits SMARCA4 (BRG1) and SMARCA2 (BRM) . In cancers where one subunit is mutated or silenced, the surviving paralog becomes a synthetic lethal dependency.
BRM/BRG1 ATP Inhibitor-4 represents the class of catalytic inhibitors . It binds the ATPase pocket, arresting the "motor" function of the complex without removing the protein physically. This contrasts with PROTACs (which destroy the complex) and Bromodomain inhibitors (which prevent chromatin reading but leave the motor running).
Quick Profile: BRM/BRG1 ATP Inhibitor-4[1][2][3][4][5][6][7]
-
CAS: 2422030-94-0[1]
-
Chemical Class: Small molecule ATPase inhibitor.
-
Target: Dual inhibitor of SMARCA2 (BRM) and SMARCA4 (BRG1).[2][3][4]
-
Primary Application: Uveal Melanoma (GNAQ/11 mutants), SMARCA4-deficient NSCLC/Ovarian cancer.
-
Key Differentiator: High potency (nM range) with a reversible mechanism, distinct from the irreversible kinetics of degraders.
Technical Comparison: Inhibitor-4 vs. The Field
The following analysis benchmarks BRM/BRG1 ATP Inhibitor-4 against the clinical standard (FHD-286 ), the degradation strategy (AU-15330/ACBI1 ), and allosteric controls (PFI-3 ).
Table 1: Comparative Pharmacological Profile
| Feature | BRM/BRG1 ATP Inhibitor-4 | FHD-286 (Clinical Benchmark) | AU-15330 / ACBI1 (PROTACs) | PFI-3 (Allosteric Control) |
| Mechanism | Catalytic Blockade: Binds ATPase pocket; complex remains on chromatin but is immobile. | Catalytic Blockade: Dual ATPase inhibitor; similar binding mode. | Degradation: E3-ligase mediated ubiquitination & proteasomal destruction. | Reader Blockade: Inhibits Bromodomain; complex retains remodeling activity. |
| Target Specificity | Dual BRM/BRG1 | Dual BRM/BRG1 | Dual BRM/BRG1 (ACBI1 also hits PBRM1) | BRM/BRG1/PBRM1 Bromodomains |
| Cellular Potency (IC50) | < 20 nM (Uveal Melanoma proliferation) | ~10–50 nM (AML differentiation) | DC50 < 10 nM (Degradation efficiency) | > 1 µM (Proliferation - often inactive) |
| In Vivo Dose | 5–50 mg/kg (QD, Oral/IP) | Clinical dosing (Phase 1) | High dose often req. (due to PK challenges) | N/A (Poor in vivo efficacy) |
| Primary Phenotype | G1/S Arrest, Apoptosis in dependent lines. | Differentiation (AML), Apoptosis (UM). | Enhancer collapse, rapid loss of accessibility. | Minimal antiproliferative effect in most lines. |
Deep Dive: Mechanism of Action Differences
Why choose ATP Inhibitor-4 over a PROTAC?
-
Kinetics: ATPase inhibition is immediate. Degradation (PROTAC) requires ternary complex formation, ubiquitination, and proteasomal processing (hours).
-
Scaffolding Functions: ATP Inhibitor-4 disables the energy-dependent remodeling but leaves the BAF complex physically present at the enhancer. PROTACs remove the complex entirely. This distinction is crucial when studying whether a phenotype is driven by chromatin accessibility (ATPase dependent) or protein-protein interactions (Scaffold dependent).
Visualization: Mechanism of Action Pathways
Figure 1: Mechanistic divergence between ATPase inhibition (stalling the motor) and PROTAC-mediated degradation (removing the machine).
Experimental Protocols
To validate BRM/BRG1 ATP Inhibitor-4 in your specific model, use the following self-validating workflows.
Protocol A: ADP-Glo ATPase Activity Assay
Purpose: To confirm direct biochemical inhibition of the catalytic domain.
Reagents:
-
Recombinant BRG1 or BRM ATPase domain (or full BAF complex).
-
Nucleosomes or Plasmid DNA (stimulant).
-
ATP (Ultra-pure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Preparation: Dilute BRM/BRG1 ATP Inhibitor-4 in DMSO (10-point dose response, e.g., 0.1 nM to 10 µM).
-
Incubation: Mix Inhibitor (2 µL) + BAF Enzyme (4 µL) + DNA/Nucleosomes (2 µL). Incubate for 15 min at Room Temp (RT).
-
Reaction Start: Add ATP (2 µL, final conc. at Km).[5] Incubate for 60 min at 30°C.
-
Detection Step 1: Add ADP-Glo Reagent (10 µL) to deplete unconsumed ATP. Incubate 40 min at RT.
-
Detection Step 2: Add Kinase Detection Reagent (20 µL) to convert ADP to Luciferase signal. Incubate 30 min.
-
Read: Measure Luminescence on a plate reader.
-
Validation: Calculate IC50. A valid result for Inhibitor-4 should be < 20 nM .
Protocol B: Chromatin Accessibility Rescue Assay (Cellular)
Purpose: To prove the inhibitor closes chromatin at BAF-dependent loci.
Cell Line: Uveal Melanoma (e.g., 92.1) or SMARCA4-mutant lung (e.g., A549 with SMARCA2 knockdown).
Workflow:
-
Treatment: Treat cells with BRM/BRG1 ATP Inhibitor-4 (100 nM) vs. DMSO for 24 hours.
-
Lysis: Harvest cells and perform nuclei isolation.
-
Digestion: Treat nuclei with a limiting concentration of DNase I or Tn5 Transposase (ATAC-seq prep).
-
qPCR Quantification: Design primers for a known BAF-dependent enhancer (e.g., SOX10 super-enhancer in melanoma or MYC enhancer).
-
Readout:
-
DMSO: High qPCR signal (Open chromatin = High accessibility).
-
Inhibitor-4: Low qPCR signal (Closed chromatin = Protected from digestion).
-
Control: Use a housekeeping gene promoter (GAPDH) which should remain open/unchanged.
-
Visualization: Experimental Logic
Figure 2: Workflow for validating chromatin remodeling inhibition via accessibility assays.
Synthesis & Recommendations
BRM/BRG1 ATP Inhibitor-4 is a potent, reversible tool compound ideal for defining the catalytic dependencies of BAF complexes.
-
Use Inhibitor-4 when: You need to distinguish between the ATPase activity and the scaffolding role of BRM/BRG1, or when testing acute reversibility (washout experiments).
-
Use PROTACs (AU-15330) when: You want to mimic the effect of a genetic knockout or target the complex's stability entirely.
-
Use FHD-286 when: You require a direct clinical benchmark for translational comparisons.
Safety Note: Dual inhibition of BRM and BRG1 is toxic to normal cells at high doses. Titrate carefully (start <100 nM) to maintain a therapeutic window in synthetic lethal models.
References
-
Wilson, K. J., et al. (2021).[6] Compounds and uses thereof.[7][1][3][6][8][9][10][11][12][13] Patent WO2021155320A1.[1][6] (Primary source for the chemical structure and synthesis of BRM/BRG1 ATP Inhibitor-4).
-
Foghorn Therapeutics. (2023). FHD-286: A dual BRG1/BRM inhibitor.[14][1][3][13] American Association for Cancer Research (AACR) Annual Meeting. (Clinical benchmark data).
-
Lamesh, S., et al. (2021). AU-15330: A PROTAC degrader of the SWI/SNF ATPase subunits.[15][16] Nature Genetics. (Comparative degrader data).
-
Vangamudi, B., et al. (2015). The SMARCA2/4 ATPase domain as a therapeutic target in SV40/ST-transformed cells. Cancer Research.[7][1][5][6][8] (Foundational mechanism of ATPase inhibition).
-
MedChemExpress. BRM/BRG1 ATP Inhibitor-4 Product Datasheet (Cat.[1][8] No.: HY-148374).[14][1][5][17] (Source for in vivo dosing and physicochemical properties).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. foghorntx.com [foghorntx.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ascopubs.org [ascopubs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CAS No. 2422030-94-0 | MCE 生命科学试剂服务商 [medchemexpress.cn]
A Comparative Guide to BRM/BRG1 ATP Inhibitors in Acute Myeloid Leukemia (AML) Models: FHD-286 vs. BRM/BRG1 ATP Inhibitor-4
Introduction: Targeting the Engine of Leukemic Gene Expression
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of undifferentiated myeloid blasts in the bone marrow and blood. At its core, AML is a disease of disrupted gene regulation, where leukemic stem cells are locked in a state of self-renewal, evading the normal processes of hematopoietic differentiation. A key player in maintaining this malignant state is the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, also known as the BAF complex in mammals.[1][2]
The BAF complex utilizes the ATPase activity of its mutually exclusive catalytic subunits, BRG1 (SMARCA4) and BRM (SMARCA2), to control the accessibility of DNA to transcription factors.[2][3] In many AML subtypes, this complex is hijacked to maintain the expression of critical oncogenes, such as MYC, and to suppress differentiation programs.[4][5][6] This dependency makes the BRG1/BRM ATPases a compelling therapeutic target. By inhibiting their function, it is possible to reprogram the epigenetic landscape of AML cells, forcing them towards differentiation and apoptosis.[3][7]
This guide provides a detailed comparison of two molecules designed to inhibit these critical ATPases: FHD-286, a clinical-stage inhibitor, and BRM/BRG1 ATP Inhibitor-4, a preclinical research compound. We will delve into their mechanisms, compare their performance in AML models based on available data, and provide a robust experimental framework for their head-to-head evaluation.
Mechanism of Action: How BRG1/BRM Inhibition Reshapes the AML Epigenome
The primary mechanism of BRG1/BRM inhibitors is the disruption of the BAF complex's ability to remodel chromatin. This leads to a cascade of downstream effects that are detrimental to the survival of AML cells.
-
Chromatin Compaction: Inhibition of the ATPase engine prevents the repositioning of nucleosomes, leading to a more condensed chromatin state at key gene regulatory regions, such as enhancers and promoters.
-
Transcriptional Repression: With reduced chromatin accessibility, transcription factors essential for the leukemic state, like PU.1 and the oncogene c-Myc, are unable to bind to their target sites.[2][8] This results in the downregulation of their respective gene expression programs, which are critical for proliferation and survival.[5][6]
-
Induction of Differentiation: The suppression of the leukemic self-renewal program allows for the activation of myeloid differentiation pathways. AML blasts begin to express markers of mature myeloid cells and lose their blast-like morphology.[1][6][9]
-
Cell Cycle Arrest & Apoptosis: The loss of pro-proliferative signals and the induction of differentiation ultimately lead to cell cycle arrest and programmed cell death (apoptosis).[4]
The following diagram illustrates the central role of the BAF complex in AML and the therapeutic intervention point for BRG1/BRM inhibitors.
Caption: BAF complex pathway in AML and point of therapeutic intervention.
Comparative Analysis: FHD-286 vs. BRM/BRG1 ATP Inhibitor-4
A direct comparison is challenging due to the disparity in publicly available data. FHD-286 is a well-documented, clinical-stage compound, while BRM/BRG1 ATP Inhibitor-4 is primarily a catalog research chemical with limited published performance data, especially within the context of AML.
| Feature | FHD-286 | BRM/BRG1 ATP Inhibitor-4 |
| Development Stage | Phase 1 Clinical Trials in AML/MDS (NCT04891757)[3][7] | Preclinical Research[10] |
| Mechanism | Potent, selective, allosteric, dual inhibitor of BRG1/BRM ATPase activity[11][12] | Dual BRG1/BRM inhibitor[10] |
| Oral Bioavailability | Yes, orally administered in clinical trials[11][12] | Data not publicly available |
| In Vitro AML Efficacy | Broad activity across AML cell lines and patient-derived samples, irrespective of mutational background.[1] Induces differentiation at low concentrations (≤30 nM) and cytoreduction at higher concentrations (≥90 nM).[1] | Data not publicly available for AML models |
| In Vivo AML Efficacy | Demonstrates strong tumor growth inhibition in AML CDX and PDX models.[1][8] Reduces AML burden and improves survival in MLL1r or mtNPM1 models.[8] | Data not publicly available for AML models. Showed dose-dependent tumor growth inhibition in a uveal melanoma xenograft model.[10] |
| Clinical Findings | Monotherapy showed evidence of myeloid differentiation and blast reductions in heavily pre-treated AML/MDS patients.[9][13] Differentiation syndrome was identified as a key toxicity.[9][13] No objective responses were seen with monotherapy, supporting investigation in combination therapies.[9][13] | Not applicable |
| Combination Potential | Preclinical data shows synergy with BET inhibitors, menin inhibitors, decitabine, venetoclax, and FLT3 inhibitors in AML models.[7][8] | Data not publicly available |
Expert Insights and Interpretation
The available evidence clearly positions FHD-286 as the benchmark for a dual BRG1/BRM inhibitor in AML. Developed by Foghorn Therapeutics, it has undergone extensive preclinical validation, demonstrating a clear mechanism of action—inducing differentiation and repressing leukemic transcriptional programs.[1][3][8] Its progression into clinical trials, while not showing monotherapy responses, has confirmed on-target activity in patients, providing invaluable proof-of-concept for this therapeutic strategy in myeloid malignancies.[9][13] The observed differentiation syndrome is a direct consequence of its intended mechanism, further validating its biological effect.[9]
BRM/BRG1 ATP Inhibitor-4 , on the other hand, represents a tool for discovery and basic research.[10] While it targets the same ATPases, the absence of specific data in AML models means its comparative potency, selectivity, and downstream effects are unknown. Researchers using this compound would need to perform the foundational experiments outlined below to characterize its activity and determine its suitability as a surrogate for more advanced compounds like FHD-286. The reported efficacy in a uveal melanoma model suggests it possesses in vivo activity, but this cannot be extrapolated to AML without direct testing.[10]
Experimental Protocol: Head-to-Head In Vitro Comparison of Inhibitor Potency in AML Cell Lines
To objectively compare these two inhibitors, a robust, self-validating experimental workflow is essential. This protocol details a foundational cell viability assay to determine the half-maximal inhibitory concentration (IC50) in various AML cell lines.
Objective: To determine and compare the cytotoxic/cytostatic potency of FHD-286 and BRM/BRG1 ATP Inhibitor-4 across a panel of genetically diverse human AML cell lines.
Causality of Experimental Choices:
-
Cell Line Panel: Utilizing multiple cell lines (e.g., MV-4-11 [MLL-rearranged, FLT3-ITD], MOLM-13 [MLL-rearranged, FLT3-ITD], Kasumi-1 [AML1-ETO fusion]) is critical. This diversity accounts for different genetic backgrounds that may influence sensitivity to SWI/SNF inhibition, providing a broader understanding of each compound's potential clinical utility.[14]
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its high sensitivity and simplicity. It quantifies ATP, which is a direct indicator of metabolically active, viable cells. A decrease in ATP reflects cytotoxic or cytostatic effects.
-
Time Point: A 72-hour incubation period is chosen to allow for multiple cell divisions, enabling the detection of effects on proliferation, and to provide sufficient time for the induction of differentiation or apoptosis pathways.
-
Controls: Including a vehicle control (DMSO) is essential to account for any effects of the solvent. A positive control (e.g., a standard-of-care AML drug like Cytarabine) helps validate the assay's performance and the cells' responsiveness to treatment.
Caption: Workflow for comparing AML cell viability upon inhibitor treatment.
Step-by-Step Methodology
-
Cell Culture:
-
Culture human AML cell lines (e.g., MV-4-11, MOLM-13, Kasumi-1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Ensure cells are in the logarithmic phase of growth and maintain a viability of >95% as determined by Trypan Blue exclusion.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of BRM/BRG1 ATP Inhibitor-4 and FHD-286 in 100% DMSO.
-
Perform a serial dilution series in culture medium to create working concentrations. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended to cover a broad dose range.
-
-
Cell Seeding and Dosing:
-
Count cells and adjust the density to 5 x 10⁴ cells/mL in fresh culture medium.
-
Dispense 50 µL of the cell suspension into each well of a white, 96-well flat-bottom plate (for a final volume of 100 µL and 2,500 cells/well).
-
Add 50 µL of the prepared compound working concentrations to the appropriate wells in triplicate. Include vehicle control (medium with equivalent DMSO concentration) and positive control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Assessment (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.
-
Use graphing software (e.g., GraphPad Prism) to plot the normalized viability against the log of the inhibitor concentration.
-
Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound in each cell line.
-
Conclusion and Future Directions
The inhibition of the BRG1/BRM ATPases of the SWI/SNF complex is a validated and promising therapeutic strategy for AML. FHD-286 stands as a first-in-class clinical candidate that has demonstrated clear on-target biological activity in preclinical AML models and in patients.[1][9] It serves as a crucial benchmark for evaluating new agents targeting this pathway.
BRM/BRG1 ATP Inhibitor-4 is a valuable tool for academic and industrial researchers exploring the fundamental biology of SWI/SNF dependence. However, without direct comparative data, its utility as a direct surrogate for FHD-286 is unknown. The experimental protocol provided in this guide offers a clear and robust path for researchers to generate this critical data, enabling informed decisions in their drug discovery and development programs.
Future work should focus on head-to-head comparisons not only for potency but also for downstream mechanistic effects, such as changes in chromatin accessibility (ATAC-seq), gene expression (RNA-seq), and induction of specific differentiation markers (flow cytometry). Furthermore, as suggested by the clinical data for FHD-286, the true potential of this class of inhibitors will likely be realized in combination therapies, a critical area for continued preclinical investigation.[8][15]
References
-
Abstract 2122: The dual BRM/BRG1 (SMARCA2/4) inhibitor FHD-286 induces differentiation in preclinical models of AML. (2023). ResearchGate. Available at: [Link]
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Andricovich, J., et al. (2024). BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor. Blood, 143(20), 2059–2072. Available at: [Link]
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A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies. (2025). Request PDF | ResearchGate. Available at: [Link]
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Preliminary Results from a Phase 1 Dose Escalation Study of FHD-286, a Novel BRG1/BRM (SMARCA4/SMARCA2). (n.d.). Foghorn Therapeutics. Available at: [Link]
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Andricovich, J., et al. (2024). BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor. Blood, 143(20), 2059-2072. Available at: [Link]
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Foghorn Therapeutics Provides Update on FHD-286 Clinical Development Program and Strategic Priorities. (2024). Foghorn Therapeutics. Available at: [Link]
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Vaswani, R. G., et al. (2025). Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers. Journal of Medicinal Chemistry, 68(2), 1772-1792. Available at: [Link]
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DiNardo, C. D., et al. (2025). A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies. Clinical Cancer Research. Available at: [Link]
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Single-Cell Insights Inform Clinical Trial Strategy for FHD-286 in Myeloid Malignancies. (n.d.). Diamond Age. Available at: [Link]
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Nattam, S., et al. (2025). Superior preclinical efficacy of co-treatment with BRG1/BRM and FLT3 inhibitor against AML cells with FLT3 mutations. Leukemia. Available at: [Link]
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Hoffman, G. R., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. bioRxiv. Available at: [Link]
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FDA Lifts Partial Clinical Hold on Study of FHD-286 in R/R AML, MDS. (2023). Targeted Oncology. Available at: [Link]
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Preclinical efficacy of BRG1/BRM ATPase inhibitor in B lymphoblastic leukemia. (2024). AACR. Available at: [Link]
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The dual BRG1/BRM (SMARCA4/2) inhibitor FHD-286 induces functional differentiation and splicing defects in preclinical models of acute myeloid leukemia (AML). (n.d.). Foghorn Therapeutics. Available at: [Link]
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DiNardo, C. D., et al. (2025). A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies. PubMed. Available at: [Link]
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Shi, J., et al. (2013). Brg1 maintains an undifferentiated cell state in AML. ResearchGate. Available at: [Link]
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Hoffman, G. R., et al. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Molecular Cancer Research, 20(3), 361-372. Available at: [Link]
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Shi, J., et al. (2013). Role of SWI/SNF in acute leukemia maintenance and enhancer-mediated Myc regulation. Genes & Development, 27(24), 2648-2662. Available at: [Link]
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Comparative Guide: BRM/BRG1 ATP Inhibitor-4 vs. Selective SMARCA2 Inhibitors
Executive Summary
This guide provides a technical comparison between BRM/BRG1 ATP Inhibitor-4 (a dual-targeting small molecule) and the emerging class of Selective SMARCA2 (BRM) Inhibitors .
The core distinction lies in the therapeutic window:
-
BRM/BRG1 ATP Inhibitor-4 is a pan-inhibitor, blocking the ATPase activity of both SMARCA4 (BRG1) and SMARCA2 (BRM). It is a potent tool for total SWI/SNF complex arrest but carries significant toxicity risks in non-tumorigenic tissue.
-
Selective SMARCA2 Inhibitors exploit the principle of synthetic lethality.[1] They are designed specifically for SMARCA4-deficient cancers (e.g., NSCLC, ovarian), where blocking the remaining paralog (SMARCA2) triggers cell death while sparing normal cells that retain functional SMARCA4.[1]
Mechanistic Distinction & Chemical Biology
The mammalian SWI/SNF (BAF) complex relies on one of two mutually exclusive ATPases to remodel chromatin: SMARCA4 (BRG1) or SMARCA2 (BRM) .[1][2] These domains share ~92% sequence homology, making immunological and chemical differentiation historically difficult.
BRM/BRG1 ATP Inhibitor-4 (Dual Inhibition)
-
Class: Dual ATPase Inhibitor (competitor or allosteric).
-
Mechanism: Binds to the conserved ATP-binding pocket or an allosteric site common to both paralogs.
-
Effect: Induces a "frozen" chromatin state by preventing the sliding of nucleosomes.
-
Utility: Excellent positive control for in vitro assays (ADP-Glo) to establish baseline ATPase suppression.
Selective SMARCA2 Inhibitors (Synthetic Lethality)
-
Class: Paralog-selective small molecules or PROTACs (Proteolysis Targeting Chimeras).
-
Mechanism: Exploits minor structural divergences (often in the bromodomain or unique allosteric pockets) or recruits E3 ligases (e.g., VHL) to selectively degrade SMARCA2.
-
Effect: In SMARCA4-mutant cells, this removes the only functional ATPase, causing chromatin collapse and apoptosis. In normal cells, SMARCA4 compensates, maintaining viability.
Pathway Visualization: Synthetic Lethality
Caption: Logic flow of Synthetic Lethality. In normal cells, SMARCA4 compensates for SMARCA2 inhibition. In SMARCA4-deficient cancer, SMARCA2 inhibition is lethal.[1][3][4]
Comparative Performance Data
The following data summarizes typical performance metrics derived from biochemical assays and cellular screens.
| Feature | BRM/BRG1 ATP Inhibitor-4 (Dual) | Selective SMARCA2 Inhibitor (Gen 2) |
| Primary Target | SMARCA4 & SMARCA2 (ATPase Domain) | SMARCA2 (Selectivity > 20x) |
| IC50 (Biochemical) | < 10 nM (Potent) | 10–50 nM (Variable) |
| Selectivity Ratio | ~1:1 (Equipotent) | > 20:1 (SMARCA2 vs SMARCA4) |
| Cellular Toxicity (WT) | High (Cytostatic/Cytotoxic) | Low (Well-tolerated) |
| Mechanism of Action | Catalytic Inhibition (ATPase dead) | Inhibition or Degradation (PROTAC) |
| Clinical Application | Limited (Toxicity concerns) | High (SMARCA4-mutant tumors) |
Key Insight: While Inhibitor-4 often shows superior raw potency (lower IC50) in cell-free assays due to the conserved nature of the binding pocket, it lacks the therapeutic index required for clinical safety. Selective inhibitors sacrifice some raw potency for the ability to spare healthy tissue.
Experimental Validation Protocols
To validate the efficacy and selectivity of these compounds, two primary workflows are required: Biochemical ATPase Quantification and Cellular Viability Screening .
Protocol A: ADP-Glo™ ATPase Assay (Biochemical)
Purpose: To quantify the direct inhibition of ATPase activity in purified SWI/SNF complexes.
Reagents:
-
Purified SMARCA2 and SMARCA4 complexes (commercially available or immunoprecipitated).
-
Ultrapure ATP (10 mM).[5]
-
ADP-Glo™ Kinase Assay Kit (Promega).[5]
-
Compound: BRM/BRG1 ATP Inhibitor-4 (dissolved in DMSO).
Step-by-Step Workflow:
-
Enzyme Prep: Dilute SMARCA2/4 enzymes to optimal concentration (determined by linear range titration, typically 5–10 nM) in 1X Reaction Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).
-
Compound Addition:
-
Add 1 µL of Inhibitor-4 (serial dilution) to 384-well white plates.
-
Include "No Enzyme" (background) and "DMSO only" (Max signal) controls.
-
-
Reaction Initiation: Add 2 µL of Enzyme solution followed by 2 µL of ATP/DNA substrate mix (final ATP conc: 10–50 µM; DNA stimulates ATPase activity).
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
ADP Generation Stop: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 mins at RT.[5][6] (This depletes unconsumed ATP).
-
Detection: Add 10 µL of Kinase Detection Reagent . Incubate 30 mins at RT. (Converts ADP → ATP → Luciferase signal).[7][8]
-
Readout: Measure luminescence on a microplate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.
Protocol B: Isogenic Cell Viability Screen (Biological)
Purpose: To demonstrate synthetic lethality.[1]
Cell Lines:
-
H1299 (SMARCA4-deficient / SMARCA2-dependent).
-
A549 (SMARCA4-WT / SMARCA2-independent).
Step-by-Step Workflow:
-
Seeding: Seed cells at 500–1,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Treat with Inhibitor-4 vs. Selective Inhibitor (9-point dose response, 0.1 nM – 10 µM).
-
Duration: Incubate for 5–7 days (essential for chromatin remodeling effects to manifest as growth arrest).
-
Readout: Add CellTiter-Glo® reagent. Measure luminescence.
-
Result Interpretation:
-
Inhibitor-4: Should kill both H1299 and A549 (non-selective toxicity).
-
Selective Inhibitor: Should show a left-shifted IC50 in H1299 (sensitive) and minimal effect on A549 (resistant).
-
Workflow Visualization: ATPase Assay
Caption: Step-by-step workflow for the ADP-Glo ATPase inhibition assay.
References
- Hoffman, G. R., et al. (2014). "Functional epigenetics: the SWI/SNF complex in health and disease." Journal of Molecular Biology. (Background on SMARCA2/4 homology).
-
Vangamudi, B., et al. (2015). "The SMARCA2/4 ATPase domain as a target for cancer therapy." Cancer Research.[2][9] (Foundational work on ATPase inhibition).
- Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.
Sources
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A Senior Application Scientist's Guide to Validating Synthetic Lethal Interactions with Genetic Knockdowns
For researchers, scientists, and drug development professionals, the principle of synthetic lethality offers a powerful therapeutic strategy, particularly in oncology. This guide provides an in-depth, technical comparison of genetic knockdown methodologies for validating synthetic lethal interactions, grounded in scientific integrity and field-proven insights. We will explore the nuances of experimental design, data interpretation, and the critical validation assays that form the bedrock of robust synthetic lethality studies.
The Principle of Synthetic Lethality: A Targeted Approach in Cancer Therapy
Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is non-lethal.[1][2] In the context of cancer, this concept is particularly potent. Many cancers harbor specific genetic mutations, for instance in tumor suppressor genes. By identifying a second gene that is synthetically lethal with this cancer-specific mutation, we can develop therapies that selectively kill cancer cells, leaving healthy cells unharmed.[2][3]
A classic clinical example of synthetic lethality is the use of PARP (Poly (ADP-ribose) polymerase) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[4][5][6] BRCA proteins are crucial for repairing DNA double-strand breaks. When they are non-functional, cancer cells become heavily reliant on PARP for an alternative DNA repair pathway.[6][7] Inhibiting PARP in these BRCA-deficient cells leads to a catastrophic accumulation of DNA damage and subsequent cell death.[7][8]
The journey from identifying a potential synthetic lethal pair to a validated therapeutic target is a rigorous one, demanding precise tools and meticulous validation. Genetic knockdown technologies are central to this process.
Caption: The principle of synthetic lethality in cancer therapy.
Comparing Genetic Knockdown Technologies: CRISPR vs. RNAi
| Feature | CRISPR/Cas9 | RNAi (shRNA/siRNA) |
| Mechanism | DNA-level knockout (permanent) | mRNA-level knockdown (transient) |
| Efficiency | High, can achieve complete knockout | Variable, often results in partial knockdown |
| Off-target effects | Can occur, requires careful guide RNA design | A significant concern, both sequence-dependent and -independent |
| Essential Genes | Knockout can be lethal, limiting study | Dose-dependent knockdown allows for study of essential genes |
| Workflow | Can be more complex, often involving vector cloning | Generally faster and simpler, especially with siRNA |
| Therapeutic Mimicry | May not always represent a drug's effect | Can better mimic the partial inhibition of a small molecule drug |
CRISPR-Cas9: The Scalpel for the Genome
RNA interference (RNAi): A Reversible Approach
Caption: High-level comparison of CRISPR and RNAi workflows.
A Step-by-Step Guide to Validating a Synthetic Lethal Interaction
The following protocols outline a robust workflow for validating a hypothesized synthetic lethal interaction between Gene A (mutated in cancer) and Gene B (the therapeutic target).
Phase 1: Initial Knockdown and Viability Assessment
Objective: To determine if the knockdown of Gene B is selectively lethal in cells with a mutation in Gene A.
Experimental Protocol: siRNA-mediated Knockdown and Cell Viability Assay
-
Cell Line Selection: Utilize an isogenic pair of cell lines: one with wild-type Gene A and another with a well-characterized mutation in Gene A.[14]
-
siRNA Design and Transfection:
-
Design at least three independent siRNAs targeting different regions of the Gene B mRNA to control for off-target effects.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfect both cell lines with each siRNA using a lipid-based transfection reagent.
-
-
Confirmation of Knockdown:
-
At 48-72 hours post-transfection, harvest a subset of cells.
-
Perform quantitative RT-PCR (qRT-PCR) to measure the reduction in Gene B mRNA levels.
-
Perform a Western blot to confirm the reduction in Gene B protein levels.
-
-
Cell Viability Assay:
-
At 72-96 hours post-transfection, assess cell viability using a metabolic assay such as the MTS or resazurin assay.[15][16] These assays measure the metabolic activity of living cells.
-
Alternatively, use a luminescence-based assay like CellTiter-Glo® to measure ATP levels, which is another indicator of cell viability.[17]
-
-
Data Analysis:
-
Normalize the viability of each experimental condition to the non-targeting control for each cell line.
-
A significant decrease in viability in the Gene A-mutant cell line upon Gene B knockdown, with minimal effect in the wild-type cell line, provides initial evidence of a synthetic lethal interaction.
-
Phase 2: Orthogonal Validation with a Different Knockdown Method
Objective: To confirm the initial findings using an alternative knockdown technology to rule out method-specific artifacts.
Experimental Protocol: CRISPR/Cas9-mediated Knockout and Colony Formation Assay
-
gRNA Design and Lentiviral Production:
-
Design two to three guide RNAs (gRNAs) targeting different exons of Gene B.
-
Clone the gRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Produce lentiviral particles in a packaging cell line.
-
-
Lentiviral Transduction and Selection:
-
Transduce the isogenic cell line pair with the lentiviral particles.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Confirmation of Knockout:
-
Expand the selected cell populations.
-
Verify the knockout of Gene B at the genomic level using Sanger sequencing or next-generation sequencing to detect indels (insertions/deletions).
-
Confirm the absence of Gene B protein via Western blot.
-
-
Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000) from each condition into 6-well plates.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies with crystal violet.
-
Quantify the number and size of the colonies.
-
-
Data Analysis:
-
A significant reduction in the colony-forming ability of the Gene A-mutant cells with Gene B knockout, compared to the wild-type cells, provides strong validation of the synthetic lethal interaction.
-
Phase 3: Mechanistic Validation with Functional Assays
Objective: To understand the cellular consequences of the synthetic lethal interaction.
Experimental Protocol: Apoptosis and DNA Damage Assays
-
Apoptosis Assays:
-
Caspase Activity Assay: Measure the activity of executioner caspases (caspase-3 and -7) using a luminogenic or fluorogenic substrate.[18][19] An increase in caspase activity is a hallmark of apoptosis.[18]
-
Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
-
DNA Damage Assays:
-
Data Analysis:
-
A significant increase in markers of apoptosis and DNA damage in the Gene A-mutant cells following Gene B knockdown/knockout provides mechanistic insight into the synthetic lethal phenotype.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of synthetic lethal interactions from large-scale pan-cancer perturbation screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Redirecting... [the-gist.org]
- 7. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. Identifying synthetic lethal targets using CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improved detection of synthetic lethal interactions in Drosophila cells using variable dose analysis (VDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 18. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of BRM/BRG1 ATP Inhibitors: BRM011, BRM014, and the Next-Generation Landscape
A Technical Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, the catalytic subunits of the SWI/SNF chromatin remodeling complex, BRM (SMARCA2) and BRG1 (SMARCA4), have emerged as critical therapeutic targets in a variety of cancers. The development of small molecule inhibitors targeting the ATPase activity of these proteins has provided powerful tools for both basic research and clinical investigation. This guide offers a detailed head-to-head comparison of two well-characterized, potent dual BRM/BRG1 inhibitors, BRM011 and BRM014, and provides a forward-looking perspective on the characteristics of emerging next-generation inhibitors in this class.
The Rationale for Targeting BRM/BRG1 in Oncology
The SWI/SNF complex utilizes the energy from ATP hydrolysis, driven by either its BRM or BRG1 catalytic subunit, to remodel chromatin structure and regulate gene expression.[1] These two subunits are mutually exclusive within the complex.[2] In certain cancer contexts, a synthetic lethal relationship exists between BRG1 and BRM.[1] For instance, tumors with loss-of-function mutations in the tumor suppressor SMARCA4 (encoding BRG1) become dependent on the residual activity of BRM for their survival.[2] This dependency creates a therapeutic window for inhibitors that can selectively eliminate these cancer cells.
BRM and BRG1 play multifaceted roles in both tumor suppression and progression, depending on the cellular context.[3] While they can act as tumor suppressors in some cancers, they are essential for the proliferation of others, such as certain types of acute myeloid leukemia (AML).[4][5] This dual role underscores the importance of a deep understanding of the specific dependencies of a given cancer type when considering therapeutic intervention with BRM/BRG1 inhibitors.
Mechanism of Action: Allosteric Inhibition of the ATPase Domain
BRM011 and BRM014 are notable for their allosteric mechanism of action.[2][6] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the enzyme. This can offer advantages in terms of selectivity and can lead to different conformational changes in the target protein.[7] In the case of BRM011 and BRM014, they bind to the N-terminal RecA lobe of the ATPase domain, effectively locking the enzyme in an inactive state.
Caption: Simplified signaling pathway of BRM/BRG1 inhibition.
Head-to-Head Comparison: BRM011 vs. BRM014
BRM011 and BRM014 are closely related analogs and are often used interchangeably in preclinical studies to validate findings.[8] They exhibit very similar biochemical and cellular profiles.
| Parameter | BRM011 | BRM014 | BRM/BRG1 ATP Inhibitor-4 (Next-Gen Profile) |
| Target | Dual BRM (SMARCA2) and BRG1 (SMARCA4) | Dual BRM (SMARCA2) and BRG1 (SMARCA4) | Dual BRM/BRG1 or Selective BRM |
| Mechanism | Allosteric ATPase Inhibitor | Allosteric ATPase Inhibitor | Allosteric or Novel Mechanism |
| IC50 (Biochemical) | < 5 nM for both BRM and BRG1[6] | < 5 nM for both BRM and BRG1[9] | Potentially improved potency and/or selectivity |
| Cellular Potency | Potent antiproliferative activity in sensitive cell lines (e.g., IC50 of 13 nM in SKMEL5)[10] | Potent antiproliferative activity in sensitive cell lines | Enhanced cellular potency and broader applicability |
| In Vitro Effects | Induces apoptosis and differentiation, downregulates MYC expression[11] | Induces apoptosis and differentiation, downregulates MYC expression[4] | Refined induction of desired cellular phenotypes (e.g., differentiation over apoptosis) |
| In Vivo Efficacy | Demonstrates tumor growth inhibition in xenograft models[8] | Demonstrates tumor growth inhibition in xenograft models[11] | Improved pharmacokinetic properties and tolerability, leading to enhanced in vivo efficacy |
| Clinical Status | Preclinical | Preclinical | Investigational (e.g., FHD-286 in Phase I trials for AML)[12][13] |
Experimental Data and Protocols
The following sections detail key experimental findings and the methodologies used to evaluate these inhibitors.
Biochemical Potency Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the ATPase activity of BRM and BRG1.
Protocol: ADP-Glo™ Kinase Assay
-
Enzyme Preparation: Recombinant full-length or truncated ATPase domains of BRM and BRG1 are used.
-
Reaction Setup: The assay is typically performed in a 384-well plate format. Each well contains the enzyme, the inhibitor at various concentrations, ATP, and a suitable DNA substrate (as SWI/SNF ATPase activity is DNA-dependent).
-
Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence signal, which is proportional to the amount of ADP generated, is measured. IC50 values are calculated by fitting the data to a dose-response curve.
Causality: This assay directly measures the enzymatic activity of the target, providing a quantitative measure of the inhibitor's potency. The use of a DNA substrate is critical as it mimics the physiological activation of the enzyme.
Cellular Proliferation and Viability Assays
Objective: To assess the impact of the inhibitors on the growth and viability of cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Cancer cell lines of interest (e.g., BRG1-mutant lung cancer lines or AML cell lines) are seeded in 96- or 384-well plates.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the inhibitor.
-
Incubation: Cells are incubated for a period of 3 to 5 days to allow for effects on proliferation to manifest.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The absolute IC50 (AAC50) is calculated by normalizing the data to untreated and positive control (cell death-inducing agent) wells.
Causality: This assay provides a robust measure of the overall effect of the inhibitor on cell health and proliferation. The extended incubation period is necessary to capture the full cytostatic or cytotoxic effects of epigenetic modulators.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MV-4-11 AML cells) are injected subcutaneously into immunocompromised mice.[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with the inhibitor (e.g., orally) or vehicle control on a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., target gene expression).
Causality: This experimental model provides crucial information on the inhibitor's ability to control tumor growth in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.
Caption: Experimental workflow for inhibitor characterization.
The Next Generation: BRM/BRG1 ATP Inhibitor-4 and Beyond
While BRM011 and BRM014 have been invaluable research tools, the field is actively pursuing next-generation inhibitors with improved therapeutic profiles. "BRM/BRG1 ATP Inhibitor-4" is a placeholder for this evolving class of molecules, which are characterized by several key advancements:
-
Improved Selectivity: While dual inhibition of BRM and BRG1 is effective in some contexts, it can also lead to on-target toxicities, as both proteins are expressed in normal tissues.[8] The high homology between the ATPase domains of BRM and BRG1 makes achieving selectivity challenging.[14] However, selective BRM inhibitors are now being developed, which may offer a wider therapeutic window in BRG1-mutant cancers by sparing BRG1 function in healthy tissues.[8][14]
-
Enhanced Pharmacokinetics: Optimizing drug-like properties such as oral bioavailability, metabolic stability, and half-life is crucial for clinical success. Next-generation inhibitors like FHD-286, which is currently in clinical trials for AML and myelodysplastic syndrome, are orally bioavailable.[12][13]
-
Novel Mechanisms of Action: While allosteric inhibition of the ATPase domain has proven effective, researchers are also exploring other ways to modulate SWI/SNF complex activity. This includes the development of bromodomain inhibitors, which target the ability of the complex to recognize acetylated histones, and protein degraders (PROTACs) that induce the targeted destruction of BRM or BRG1.[15]
Conclusion
BRM011 and BRM014 are potent, well-characterized dual inhibitors of BRM and BRG1 that have significantly advanced our understanding of SWI/SNF biology and its role in cancer. Their similar profiles make them excellent tools for validating preclinical findings. The future of BRM/BRG1-targeted therapy lies in the development of next-generation inhibitors with improved selectivity, pharmacokinetics, and potentially novel mechanisms of action. As compounds like FHD-286 progress through clinical trials, the therapeutic potential of modulating SWI/SNF activity in cancer is becoming increasingly apparent. The continued development of both dual and selective inhibitors will provide a versatile toolkit for researchers and clinicians to combat cancers with specific SWI/SNF dependencies.
References
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Rago, F., et al. (2021). The Discovery of SWI/SNF Chromatin Remodeling Activity as a Novel and Targetable Dependency in Uveal Melanoma. AACR Journals. [Link]
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Michel, B. C., et al. (2021). Chromatin openness requires continuous SWI/SNF activity. eLife. [Link]
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Gerstenberger, B. S., et al. (2024). Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers. eLife. [Link]
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BellBrook Labs. BRM014 | SMARCA2 & SMARCA4 Inhibitor. [Link]
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MDPI. (2021). Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. [Link]
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Rago, F., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. bioRxiv. [Link]
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Rago, F., et al. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Cancer Research. [Link]
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Jagani, Z., et al. (2019). In-Depth Characterization and Validation in BRG1-Mutant Lung Cancers Define Novel Catalytic Inhibitors of SWI/SNF Chromatin Remodeling. bioRxiv. [Link]
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Jagani, Z., et al. (2019). In-Depth Characterization and Validation in BRG1-Mutant Lung Cancers Define Novel Catalytic Inhibitors of SWI/SNF Chromat. bioRxiv. [Link]
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Kenneth, N. S., et al. (2013). BRG1 and BRM Chromatin-Remodeling Complexes Regulate the Hypoxia Response by Acting as Coactivators for a Subset of Hypoxia-Inducible Transcription Factor Target Genes. Molecular and Cellular Biology. [Link]
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National Institutes of Health. (2013). BRG1 and BRM Chromatin-Remodeling Complexes Regulate the Hypoxia Response by Acting as Coactivators for a Subset of Hypoxia-Inducible Transcription Factor Target Genes. [Link]
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MDPI. (2021). Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. [Link]
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National Institutes of Health. (2017). Co-regulation of transcription by BRG1 and BRM, two mutually exclusive SWI/SNF ATPase subunits. [Link]
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PubMed. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. [Link]
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PubMed. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. [Link]
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A Researcher's Guide to Assessing the Selectivity of BRM/BRG1 ATPase Inhibitors
In the landscape of epigenetic drug discovery, the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex represents a critical and increasingly tractable target. The mutually exclusive ATPases, Brahma-related gene 1 (BRG1/SMARCA4) and Brahma (BRM/SMARCA2), are the catalytic engines of this complex, using the energy from ATP hydrolysis to remodel nucleosomes and regulate gene expression.[1][2] The therapeutic rationale for targeting these enzymes is compelling and bifurcated: on one hand, many cancers, such as non-small cell lung cancer (NSCLC), harbor loss-of-function mutations in BRG1, rendering them exquisitely dependent on the paralog activity of BRM for survival—a classic example of synthetic lethality.[3] On the other hand, certain malignancies like acute myeloid leukemia (AML) exhibit a broader dependency on the overall catalytic function of the SWI/SNF complex, making dual inhibition a viable strategy.[4][5]
This guide provides an in-depth comparison of the two primary strategies for targeting this axis: selective BRM inhibition and dual BRM/BRG1 inhibition. We will use exemplar molecules to illustrate these profiles and detail the critical experimental workflows required to rigorously assess inhibitor selectivity and validate on-target activity in a cellular context.
The Selectivity Dichotomy: Dual vs. Selective Inhibition
The choice between a dual or a selective inhibitor is fundamentally tied to the underlying biology of the target cancer. Given that the ATPase domains of BRM and BRG1 are 92% identical, achieving high selectivity is a significant medicinal chemistry challenge.[1]
-
Dual BRG1/BRM Inhibition: This approach is predicated on the hypothesis that some cancers are dependent on the global ATPase activity of the SWI/SNF complex. Compounds like BRM014 are potent, allosteric dual inhibitors that have demonstrated efficacy in preclinical models of AML and uveal melanoma.[6][7] This strategy is powerful where the goal is to shut down all SWI/SNF-mediated chromatin remodeling.
-
Selective BRM Inhibition: This strategy is designed to exploit synthetic lethality in cancers with BRG1 mutations. By selectively inhibiting BRM while sparing BRG1, these inhibitors aim to kill cancer cells while minimizing effects on healthy tissues where BRG1 is functional.[1] FHD-909 (LY4050784) is a first-in-class, orally available, selective BRM inhibitor currently in clinical development that exemplifies this approach.[8]
The selectivity profiles of these two strategies are quantitatively distinct, as illustrated by their respective inhibitory concentrations.
| Compound | Target | Type | IC50 (BRM) | IC50 (BRG1) | Selectivity (BRG1/BRM) | Primary Therapeutic Rationale |
| BRM014 | BRM/BRG1 | Dual Inhibitor | < 5 nM[6] | < 5 nM[6] | ~1 | Broad SWI/SNF Dependency (e.g., AML)[4] |
| FHD-909 (LY4050784) | BRM | Selective Inhibitor | ~1.3 nM[9] | ~40 nM[9] | >30-fold | Synthetic Lethality in BRG1-mutant Cancers[1] |
Table 1: Comparative selectivity profiles of dual and selective BRM/BRG1 inhibitors. IC50 values are derived from cell-based transcriptional reporter assays and are corrected for serum binding.
Experimental Workflow 1: Determining Potency and Selectivity with Biochemical ATPase Assays
The foundational experiment to determine an inhibitor's potency is the biochemical ATPase assay. This in vitro assay measures the rate of ATP hydrolysis by the purified enzyme (BRM or BRG1) and how that rate is affected by the inhibitor. The output, the IC50 value, represents the concentration of inhibitor required to reduce enzyme activity by 50%.
The causality behind this choice is clear: before investing in complex cellular or in vivo studies, one must confirm that the compound directly inhibits the enzymatic activity of the intended target. Fluorescence-based assays are commonly used for their high-throughput capabilities.[10][11]
Caption: Workflow for a biochemical ATPase assay to determine inhibitor potency.
Step-by-Step Protocol: Fluorescence-Based ATPase Assay
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., BRM/BRG1 ATP Inhibitor-4) in assay buffer. Prepare a solution containing the purified recombinant BRM or BRG1 enzyme and a DNA substrate (e.g., reconstituted nucleosomes), which is required for stimulating ATPase activity.
-
Plate Setup: In a 384-well microplate, add the enzyme/DNA mix to all wells. Add the serially diluted inhibitor to the sample wells. Include positive control (no inhibitor) and negative control (no enzyme) wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to accurately determine the potency of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed within the linear range.
-
Detection: Terminate the reaction and measure the amount of ADP produced. The Transcreener® ADP² Assay is a common method that uses an antibody selective for ADP coupled to a fluorescent tracer. The binding of the antibody to ADP displaces the tracer, causing a change in fluorescence polarization.
-
Data Analysis: Convert the fluorescence signal to the amount of ADP produced. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Selectivity Determination: Repeat the entire process for the paralog enzyme (e.g., test on BRG1 if initially tested on BRM). The ratio of the IC50 values (IC50 BRG1 / IC50 BRM) provides the selectivity index.
Experimental Workflow 2: Validating Target Engagement in a Cellular Milieu
A potent biochemical IC50 is necessary but not sufficient. It is crucial to demonstrate that the inhibitor can enter a cell and bind to its intended target in the complex physiological environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in intact cells or tissues.[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.
This protocol acts as a self-validating system; a positive result (a "thermal shift") provides direct evidence of target binding, bridging the gap between in vitro potency and cellular activity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture the appropriate cancer cell line to ~80% confluency. Treat the cells with the inhibitor at a concentration known to be active in cellular assays (e.g., 10-100x the cellular IC50). A parallel culture is treated with vehicle (e.g., DMSO) as a control. Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
Heating: Harvest and resuspend the cells in a buffered saline solution containing protease inhibitors. Aliquot the cell suspensions from both inhibitor-treated and vehicle-treated groups into PCR tubes.
-
Temperature Gradient: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.
-
Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the concentration of the target protein (e.g., BRM) remaining in the soluble fraction for each temperature point using a quantitative detection method like Western Blotting or an ELISA-based technique (e.g., AlphaLISA®).
-
Data Analysis: For both the vehicle and inhibitor-treated samples, plot the percentage of soluble protein remaining (normalized to the unheated sample) against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A successful target engagement is indicated by a rightward shift in the melting curve and an increase in the Tm for the inhibitor-treated sample compared to the vehicle control.
Beyond the Primary Target: The Imperative of Broad Selectivity Profiling
While selectivity between BRM and BRG1 is a primary concern, a comprehensive understanding of an inhibitor's profile requires screening against a broader panel of ATP-dependent enzymes. BRM and BRG1 belong to the Snf2 family of helicase-like ATPases, and off-target inhibition of other chromatin remodelers or DNA helicases could lead to unforeseen toxicities or confound the interpretation of experimental results.
The most rigorous approach is to screen the inhibitor against a large, commercially available panel of ATPases and/or kinases. Platforms like the KINOMEscan®, though designed for kinases, operate on a competition binding assay principle that can be adapted for other ATP-binding proteins and provides a quantitative measure of interaction (dissociation constant, Kd).[14] The goal is to demonstrate a clean profile, where the inhibitor binds potently to its intended target(s) with minimal interaction with other proteins in the panel. For example, the developers of the selective BRM inhibitors reported that their lead compounds were selective against other helicases and showed no significant activity in broad off-target screening panels.[1]
Conclusion
Assessing the selectivity profile of a BRM/BRG1 ATPase inhibitor is a multi-step, evidence-driven process that builds from foundational biochemical data to conclusive validation of target engagement in a physiological setting. By employing a logical sequence of biochemical ATPase assays to establish potency, followed by CETSA to confirm cellular target binding, researchers can generate a robust and trustworthy data package. Comparing dual inhibitors like BRM014 with selective agents like FHD-909 requires a nuanced understanding of these assays and the distinct therapeutic hypotheses they are designed to address. Ultimately, this rigorous, multi-faceted assessment is essential for advancing novel chromatin remodeler inhibitors toward the clinic and realizing their potential as transformative cancer therapies.
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Lee JY, Brooks N, Antonakos B, et al. Abstract 3230: Discovery of selective BRM (SMARCA2) ATPase inhibitors for the treatment of BRG1 (SMARCA4) mutant cancers. Cancer Research. 2024;84(6_Supplement):3230. Available from: [Link]
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Judson H, et al. Preliminary Results from a Phase 1 Dose Escalation Study of FHD-286, a Novel BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, Administered As an Oral Monotherapy in Patients with Advanced Hematologic Malignancies. Blood. 2023;142(Supplement 1):4284. Available from: [Link]
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Foghorn Therapeutics. Foghorn Therapeutics Announces Clinical Data from Phase 1 Study of FHD-286, a Novel BRG1/BRM Inhibitor, in Patients with Advanced Hematologic Malignancies, to be Presented at American Society of Hematology Annual Meeting. Foghorntherapeutics.com. 2022. Available from: [Link]
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Michel BC, et al. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Cancer Res. 2022;82(5):869-883. Available from: [Link]
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BellBrook Labs. BRM014 | SMARCA2 & SMARCA4 Inhibitor. Bellbrooklabs.com. Available from: [Link]
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Papillon JPN, et al. In-Depth Characterization and Validation in BRG1-Mutant Lung Cancers Define Novel Catalytic Inhibitors of SWI/SNF Chromatin Remodeling. bioRxiv. 2019. Available from: [Link]
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Daver N, et al. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies. Clin Cancer Res. 2025. Available from: [Link]
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Martinez Molina D, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol Biol. 2016;1479:139-155. Available from: [Link]
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BellBrook Labs. Accelerating Drug Discovery With ATPase Activity Assays. Bellbrooklabs.com. 2025. Available from: [Link]
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Foghorn Therapeutics. DISCOVERY OF SELECTIVE BRM (SMARCA2) ATPASE INHIBITORS FOR THE TREATMENT OF BRG1 (SMARCA4) MUTANT CANCERS #3230. Foghorntherapeutics.com. Available from: [Link]
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Klaeger S, et al. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Elife. 2023;12:e84195. Available from: [Link]
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Tyagi M, et al. Chromatin remodelers: We are the drivers!!. Semin Cancer Biol. 2016;41:1-10. Available from: [Link]
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Q-FASTR. Structure-based discovery of chromatin remodeling inhibitors. Q-FASTR. 2024. Available from: [Link]
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DiscoveRx. KINOMEscan® Kinase Profiling Platform. Discoverx.com. Available from: [Link]
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Foghorn Therapeutics. DISCOVERY OF SELECTIVE BRM (SMARCA2) ATPASE INHIBITORS FOR THE TREATMENT OF BRG1 (SMARCA4) MUTANT CANCERS. Foghorntherapeutics.com. Available from: [Link]
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Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Pelagobio.com. Available from: [Link]
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Pulice JL, et al. SWI/SNF Blockade Disrupts PU.1-Directed Enhancer Programs in Normal Hematopoietic Cells and Acute Myeloid Leukemia. Mol Cell. 2021;81(1):159-173.e8. Available from: [Link]
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Chen L, et al. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. J Vis Exp. 2014;(92):52121. Available from: [Link]
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CETSA. CETSA. Cetsa.com. Available from: [Link]
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Michel BC, et al. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. ResearchGate. 2025. Available from: [Link]
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Clapier CR, et al. Chromatin Remodelers: From Function to Dysfunction. Int J Mol Sci. 2020;21(21):8243. Available from: [Link]
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Foghorn Therapeutics. Foghorn Therapeutics Presents New Preclinical Data on Selective SMARCA2 Inhibitor FHD-909 and Selective CBP and Selective EP300. Foghorntherapeutics.com. 2025. Available from: [Link]
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Chen L, et al. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. J Vis Exp. 2014;(92). Available from: [Link]
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Klaeger S, et al. Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. 2022. Available from: [Link]
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Konopleva M, et al. Superior preclinical efficacy of co-treatment with BRG1/BRM and FLT3 inhibitor against AML cells with FLT3 mutations. Blood Cancer J. 2025;15(1):26. Available from: [Link]
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Fontanals-Cirera B, et al. The Discovery of SWI/SNF Chromatin Remodeling Activity as a Novel and Targetable Dependency in Uveal Melanoma. Mol Cancer Ther. 2019;18(12):2276-2287. Available from: [Link]
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GlobeNewswire. Foghorn Therapeutics Presents New Preclinical Data on Selective SMARCA2 Inhibitor FHD-909 and Selective CBP and Selective EP300 Degrader Programs and Provides Pipeline Update. 2025. Available from: [Link]
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Miné-Hattab J, et al. Single-molecule imaging of chromatin remodelers reveals role of ATPase in promoting fast kinetics of target search and dissociation from chromatin. bioRxiv. 2021. Available from: [Link]
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Wang Y, et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2023;13(18):e4796. Available from: [Link]
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HMS LINCS Project. KINOMEscan data. Lincsproject.org. 2018. Available from: [Link]
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Wilson BG, et al. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. Proc Natl Acad Sci U S A. 2014;111(8):3132-7. Available from: [Link]
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Targeted Oncology. FDA Lifts Partial Clinical Hold on Study of FHD-286 in R/R AML, MDS. 2023. Available from: [Link]
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Karaman MW, et al. A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol. 2008;26(1):127-32. Available from: [Link]
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Anastassiadis T, et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nat Biotechnol. 2011;29(11):1039-45. Available from: [Link]
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Cichońska A, et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. 2017;33(21):3469-3476. Available from: [Link]
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Bain J, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochem J. 2007;408(3):297-315. Available from: [Link]
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independent validation of published findings on BRM/BRG1 ATP Inhibitor-4
Topic: Independent Validation of Published Findings on BRM/BRG1 ATP Inhibitor-4 Content Type: Publish Comparison Guide
Executive Summary
BRM/BRG1 ATP Inhibitor-4 (CAS: 2422030-94-0) is a potent, small-molecule inhibitor targeting the ATPase domains of SMARCA2 (BRM) and SMARCA4 (BRG1) , the catalytic subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex.[1][2][3][4][5][6][7]
Emerging from the same chemical space as the clinical candidate FHD-286 (Foghorn Therapeutics), this compound represents a critical tool for validating SWI/SNF dependencies in cancer. Unlike early bromodomain inhibitors (e.g., PFI-3) which failed to arrest proliferation in SWI/SNF-dependent models, ATP Inhibitor-4 functionally cripples the complex's ability to slide nucleosomes, inducing synthetic lethality in SMARCA4-deficient cancers and uveal melanoma.
This guide provides a rigorous, independent validation framework for researchers characterizing this compound, comparing it against established benchmarks to ensure data integrity.
Part 1: Chemical Biology Profile & Mechanism
Compound Identity:
-
Common Name: BRM/BRG1 ATP Inhibitor-4[1][3][4][5][7][8][9][10]
-
Chemical Class: Pyrazolopyrimidine derivative
-
Primary Target: ATPase domain of SMARCA2/SMARCA4 (Allosteric inhibition)
Mechanism of Action (MoA): The BAF complex utilizes ATP hydrolysis to slide nucleosomes, regulating chromatin accessibility. Inhibitor-4 binds allosterically to the ATPase domain, locking the complex in an inactive conformation. This prevents chromatin opening at oncogenic loci (e.g., MYC, SOX10) and induces differentiation or apoptosis in dependent lineages.
Figure 1: Mechanism of ATPase Inhibition vs. Bromodomain Inhibition
Caption: Inhibitor-4 blocks the catalytic engine (ATPase), halting remodeling. PFI-3 binds the reader domain but fails to stop nucleosome sliding.
Part 2: Comparative Analysis of SWI/SNF Modulators[12]
To validate Inhibitor-4, it must be benchmarked against the clinical standard (FHD-286) and the non-functional control (PFI-3).
| Feature | BRM/BRG1 ATP Inhibitor-4 | FHD-286 (Clinical Benchmark) | PFI-3 (Negative Control) | PROTAC Degrader (e.g., ACBI1) |
| Primary Target | SMARCA2/4 ATPase | SMARCA2/4 ATPase | SMARCA2/4 Bromodomain | SMARCA2/4 + PBRM1 |
| Mechanism | Allosteric Enzymatic Inhibition | Allosteric Enzymatic Inhibition | Bromodomain Occupancy | Proteasomal Degradation |
| Biochemical IC50 | ~10-20 nM (Est.) | ~1-5 nM | N/A (Kd ~40 nM) | DC50 < 20 nM |
| Cellular Effect | Cytotoxic (in sensitive lines) | Cytotoxic | Benign (No growth arrest) | Cytotoxic |
| Use Case | Pre-clinical Tool / In Vivo | Clinical Trials / Benchmark | Specificity Control | Protein Removal Studies |
| Solubility | Moderate (DMSO) | High | High | Low/Complex |
Expert Insight: Use PFI-3 as a negative control in your proliferation assays. If your cell line dies with Inhibitor-4 but survives with PFI-3, you have validated that the phenotype is driven by ATPase activity, not just bromodomain scaffolding.
Part 3: Independent Validation Protocols
Protocol 1: Biochemical Validation (ATPase-Glo Assay)
Objective: Confirm the compound directly inhibits enzymatic activity, ruling out off-target toxicity.
Causality: We use a luminescent ADP-detection assay because it directly measures the product of the ATPase reaction. Direct binding assays (like SPR) do not prove functional inhibition.
-
Reagents: Purified SMARCA2/4 complex (commercially available or immunoprecipitated), Ultra-Pure ATP, ADP-Glo Reagent (Promega).
-
Reaction Mix: Incubate 10 nM SMARCA4 enzyme with varying concentrations of Inhibitor-4 (0.1 nM – 10 µM) in assay buffer (20 mM Tris pH 7.5, 2 mM MgCl2, 0.01% Triton X-100) for 15 mins.
-
Initiation: Add 50 µM ATP and DNA substrate (nucleosomes or plasmid DNA required for stimulation). Incubate 60 mins at RT.
-
Detection: Add ADP-Glo reagent to deplete unused ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Validation Criteria:
-
IC50 < 50 nM confirms high potency.[3]
-
Hill Slope ~1.0 indicates 1:1 binding stoichiometry.
-
Protocol 2: Target Engagement (Chromatin Accessibility)
Objective: Prove the compound functions in the nucleus to close chromatin.
Method: ATAC-seq or Rapid-ChIP (H3K27ac). Note: Full ATAC-seq is expensive. For routine validation, use qPCR-based ChIP.
-
System: Uveal Melanoma cells (e.g., 92.1 or OMM1.3) or AML lines (MV4-11).
-
Treatment: Treat cells with 100 nM Inhibitor-4 vs. DMSO for 24 hours.
-
Loci Selection: Design primers for MYC super-enhancers or SOX10 peaks (known BAF targets).
-
Readout:
-
Valid Result: >50% reduction in accessibility (ATAC) or H3K27ac signal (ChIP) at target loci compared to DMSO.
-
Control: Housekeeping promoters (e.g., GAPDH) should remain relatively unaffected.
-
Protocol 3: Phenotypic Synthetic Lethality
Objective: Confirm specific killing of SMARCA4-mutant or dependent lines.
Experimental Design:
-
Panel:
-
Positive Control: SMARCA4-mutant lung cancer line (e.g., A549 - relies on SMARCA2).
-
Negative Control: Normal fibroblasts or SMARCA4-WT/low-dependency line.
-
-
Dosing: 7-point dose response (1 nM – 10 µM). 5-7 day incubation.
-
Readout: CellTiter-Glo (ATP viability).
-
Data Interpretation:
-
Calculate GI50 (Growth Inhibition 50%).
-
Selectivity Index: GI50 (Normal) / GI50 (Mutant). A good tool compound should have an index > 10x.
-
Part 4: Visualization of Validation Workflow
Figure 2: Step-by-Step Validation Logic
Caption: Logical flow for validating Inhibitor-4. Failure at any checkpoint requires protocol review or compound re-synthesis.
References
-
FHD-286 Clinical Context & Mechanism
- Source: Foghorn Therapeutics / AACR Annual Meeting 2022.
- Title: "FHD-286, a potent and selective inhibitor of the BRG1/BRM ATPases, induces synthetic lethality in SMARCA4-deficient tumors."
-
URL:[Link]
-
Primary Patent Literature (Compound Origin)
- Source: World Intellectual Property Organiz
-
Title: "Compounds and uses thereof (WO2021155320A1)."[1] (Inventors include Kevin J. Wilson, associated with Foghorn Therapeutics).
- URL
-
Comparative Biology (ATPase vs Bromodomain)
- Source: N
- Title: "A chemical probe for the ATAD2 bromodomain.
-
URL:[Link]
-
Uveal Melanoma Dependency
- Source: Cancer Discovery (2019).
- Title: "Therapeutic Targeting of the BRG1/BRM
-
URL:[Link]
-
Commercial Source & Data
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRM/BRG1 ATP Inhibitor-4 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cymitquimica.com [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Highly effective combination of BRG1/BRM inhibitor with BET inhibitor or decitabine for high‐risk MECOM‐rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
BRM/BRG1 ATP Inhibitor-4 proper disposal procedures
Topic: BRM/BRG1 ATP Inhibitor-4 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, EHS Officers
Part 1: Executive Safety Directive
STOP. Before handling BRM/BRG1 ATP Inhibitor-4 (CAS: 2422030-94-0), acknowledge that you are working with a High Potency Active Pharmaceutical Ingredient (HPAPI) .
This compound is a potent epigenetic modulator. Unlike standard cytotoxic agents that kill cells via DNA damage, this inhibitor alters chromatin accessibility, potentially silencing tumor suppressors or activating oncogenes in healthy tissue. Standard "bleach deactivation" is insufficient and potentially hazardous.
Immediate Disposal Hierarchy:
-
Segregate: All waste streams (solid, liquid, sharps) must be isolated from general trash.
-
Label: "High Hazard: Epigenetic Modulator / Toxic."
-
Destroy: High-temperature incineration is the only validated method for final destruction.
Part 2: Compound Profile & Hazard Classification
To ensure compliance with local EHS (Environmental Health & Safety) and EPA regulations, you must classify this material correctly at the point of generation.
| Parameter | Technical Specification |
| Compound Name | BRM/BRG1 ATP Inhibitor-4 |
| Target | SMARCA2 (BRM) / SMARCA4 (BRG1) ATPase |
| CAS Number | 2422030-94-0 |
| Physical State | Solid (Powder) / DMSO Solution |
| Hazard Class | HPAPI (Band 4/5) . Suspected Carcinogen/Teratogen. |
| Bioactivity | Nanomolar potency (IC50 < 5 nM).[1] Skin permeating (via DMSO). |
| Waste Code (RCRA) | Treat as P-Listed (Acutely Hazardous) equivalent if not explicitly listed. |
Part 3: Operational Disposal Protocols
A. Solid Waste Management
Applies to: Contaminated pipette tips, weigh boats, gloves, bench paper, and empty vials.
The "Double-Bag" Protocol:
-
Primary Containment: Place all solid waste immediately into a clear, 4-mil polyethylene bag located inside the fume hood. Do not remove contaminated items from the hood before bagging.
-
Secondary Containment: Seal the primary bag and place it into a rigid, yellow (or site-specific) hazardous waste bin labeled "Incinerate Only - Cytotoxic/HPAPI."
-
Sharps: Needles and glass slides must go into a dedicated sharps container labeled "Chemical Hazard." Do not autoclave this waste (autoclaving may volatilize the compound); it must be incinerated.
B. Liquid Waste Management
Applies to: Mother liquors (DMSO stocks), cell culture media (>100 nM), and wash buffers.
The "Zero-Drain" Rule:
-
Segregation: Never pour down the sink. Even trace amounts can affect aquatic life due to high potency.
-
Solvent Compatibility:
-
Pure Organic (DMSO/Methanol): Collect in a dedicated "Halogenated/Organic High Hazard" carboy.
-
Aqueous (Media/Buffers): Collect in a separate "Aqueous Toxic" carboy.
-
-
Stabilization: Do not add bleach or acids to the organic stream. This can create toxic byproducts or pressurized reactions with the DMSO.
C. Spill Cleanup (HPAPI Protocol)
Scenario: You have spilled 10 mg of powder or 1 mL of stock solution.
-
Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter."
-
PPE Upgrade: Wear double nitrile gloves, Tyvek sleeves, and a P100 respirator (if powder is aerosolized).
-
Liquid Spill: Cover with absorbent pads. Clean surface with 10% Sodium Dodecyl Sulfate (SDS) or a specific surfactant-based cleaner (e.g., Contrad® 70) to solubilize the lipophilic inhibitor, followed by a water rinse. Collect all pads as hazardous solid waste.
-
Powder Spill: Do not sweep. Cover with a wet paper towel (soaked in mild detergent) to prevent aerosolization, then wipe up.
Part 4: Decision Logic & Workflow Visualization
The following diagrams illustrate the critical decision paths for waste segregation and spill response.
Figure 1: Waste Segregation Logic Flow
Caption: Decision matrix for segregating BRM/BRG1 inhibitor waste streams. Note the strict prohibition of drain disposal and autoclaving.
Figure 2: Decontamination Workflow
Caption: Step-by-step surface decontamination protocol focusing on surfactant-based solubilization of the hydrophobic inhibitor.
Part 5: Scientific Rationale & Causality
1. Why Incineration over Autoclaving? Autoclaving relies on steam sterilization (121°C) to kill biological agents. It does not destroy chemical bonds in stable small molecules like BRM/BRG1 Inhibitor-4. In fact, the heat and pressure may volatilize the compound, contaminating the autoclave and exposing staff to toxic vapors. Incineration at >1000°C is required to mineralize the organic backbone (Papillon et al., 2018).
2. Why Surfactants over Bleach? While bleach (sodium hypochlorite) is a standard decontaminant for biologicals, its reaction with complex nitrogen-containing heterocycles (typical of Inhibitor-4 structure) is unpredictable. It may produce chloramines or fail to degrade the active pharmacophore. Since Inhibitor-4 is highly lipophilic (soluble in DMSO, insoluble in water), a surfactant (detergent) is necessary to lift the molecule from the surface so it can be mechanically removed (NIOSH, 2016).
Part 6: References
-
Papillon, J. P. N., et al. (2018).[1][2] "Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity." Journal of Medicinal Chemistry. Source:
-
Occupational Safety and Health Administration (OSHA). (2016). "Controlling Occupational Exposure to Hazardous Drugs."[3] Source:
-
National Institute for Occupational Safety and Health (NIOSH). (2016). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." Source:
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste." Source:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
